Glucofrangulin A
Description
Properties
IUPAC Name |
1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQZOFVCVOOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)OC4C(C(C(C(O4)CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943455 | |
| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21133-53-9 | |
| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Glucofrangulin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucofrangulin A is a naturally occurring anthraquinone (B42736) glycoside found predominantly in the bark of plants from the Rhamnus genus, such as Rhamnus frangula (alder buckthorn).[1][2] As a member of the anthraquinone family, it has been traditionally recognized for its laxative properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support research and development efforts in phytochemistry and pharmacology.
Chemical Structure and Identification
This compound is a complex glycoside consisting of an emodin (B1671224) anthraquinone core linked to two sugar moieties: a glucose and a rhamnose. The precise stereochemistry and linkage of these sugars to the anthraquinone aglycone are crucial for its biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione[4] |
| CAS Number | 21133-53-9[4] |
| Molecular Formula | C₂₇H₃₀O₁₄[4] |
| Molecular Weight | 578.52 g/mol [5] |
| SMILES | C[C@H]1--INVALID-LINK--OC2=CC3=C(C(=C2)O[C@H]4--INVALID-LINK--CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O">C@@HO[4] |
| InChI | InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3/t9-,15+,18-,20+,22+,23-,24+,25+,26-,27+/m0/s1[4] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Powder | [6] |
| Melting Point | 228-230 °C (for this compound octaacetate) | [5] |
| Solubility | Soluble in DMSO and methanol. | [6] |
| Storage | Desiccate at -20°C | [6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.
Table 3: Spectroscopic Data for this compound and its Derivatives
| Spectroscopic Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax at 212, 264, 360 nm (for this compound octaacetate in acetone) | [5] |
| HPLC Detection Wavelength | 435 nm | [7][8][9][10] |
| ¹³C NMR Spectroscopy | Data available but not publicly detailed. | [4][11] |
Biological Activity and Signaling Pathways
The primary and most well-documented biological activity of this compound is its laxative effect.[1][3]
Laxative Mechanism of Action
The laxative effect of this compound is indirect and requires metabolic activation by the gut microbiota.
Caption: Metabolic activation and mechanism of laxative action of this compound.
The process begins with the oral ingestion of this compound. Being a glycoside, it is resistant to digestion in the upper gastrointestinal tract. Upon reaching the colon, it is hydrolyzed by intestinal bacteria, which cleave off the sugar moieties to release the active aglycone, primarily emodin.[1] This active metabolite then exerts its effects by:
-
Stimulating Peristalsis: The aglycones irritate the colonic mucosa, leading to an increase in smooth muscle contractions and enhanced intestinal motility.[3]
-
Altering Water and Electrolyte Balance: They inhibit the reabsorption of water and electrolytes from the colon and increase their secretion into the lumen, resulting in softer stools and increased fecal volume.[1]
Other Potential Biological Activities
While the laxative effect is well-established, research into other pharmacological activities of this compound is ongoing. As an anthraquinone glycoside, it may possess antioxidant, anti-inflammatory, or cytotoxic properties, which are characteristic of this class of compounds. However, specific studies on this compound are limited.
Experimental Protocols
Extraction and Purification of this compound
The following protocol is a general guideline for the extraction and purification of this compound from Rhamnus species.
Caption: General workflow for the extraction and purification of this compound.
Detailed Methodology:
-
Plant Material Preparation: Dried bark of Rhamnus frangula is ground into a fine powder to increase the surface area for extraction.
-
Extraction: A robust method for the extraction of this compound is ultrasonic extraction.[7][8][9][10]
-
Solvent: 68% acetonitrile in water.
-
Temperature: 35°C.
-
Duration: 25 minutes.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient of mobile phases with increasing polarity.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is crucial for the quantitative analysis of this compound.[7][8][9][10]
Table 4: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | MN Nucleodur C18 (125 x 4 mm, 3 µm) |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 435 nm |
| Injection Volume | 20 µL |
Gradient Elution Program: A suitable gradient program should be developed to achieve optimal separation of this compound from other components in the extract.
Conclusion
This compound is a significant bioactive compound with a well-established traditional use as a laxative. Its complex chemical structure and mechanism of action, requiring metabolic activation by the gut microbiota, make it a fascinating subject for phytochemical and pharmacological research. This technical guide summarizes the current knowledge on its chemical and physical properties, biological activities, and analytical methodologies. Further research is warranted to explore other potential therapeutic applications of this compound and to fully elucidate its pharmacological profile.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. caringsunshine.com [caringsunshine.com]
- 4. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucofrangulin [drugfuture.com]
- 6. This compound | CAS:21133-53-9 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. spectrabase.com [spectrabase.com]
The Discovery and Isolation of Glucofrangulin A from Rhamnus frangula: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Glucofrangulin A, a prominent anthraquinone (B42736) glycoside found in the bark of Rhamnus frangula (alder buckthorn). This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and illustrates the experimental workflow.
Introduction
Rhamnus frangula, commonly known as alder buckthorn, has a long history of use in traditional medicine, primarily as a laxative. The pharmacological activity of its bark is attributed to a group of anthraquinone glycosides, with this compound and its aglycone, emodin, being significant constituents.[1] this compound is a key bioactive compound of interest for its potential therapeutic applications. This guide focuses on the scientific methodologies involved in its isolation and characterization.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₄ | PubChem |
| Molecular Weight | 578.5 g/mol | PubChem |
| Appearance | Yellowish solid | - |
| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol | Inferred from extraction protocols |
Experimental Protocols
Extraction of Anthraquinones from Rhamnus frangula Bark
This protocol is adapted from optimized methods for extracting anthraquinones from Rhamnus frangula.[1][2]
Materials and Equipment:
-
Dried and powdered bark of Rhamnus frangula
-
Methanol-water solution (70% v/v)
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 150 mg of dried, powdered plant material.
-
Place the powdered bark into a round-bottom flask.
-
Add 25 mL of 70% (v/v) methanol-water solution.
-
Set up the reflux apparatus and heat the mixture on a water bath for 15 minutes.
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the extract through a suitable filter to remove solid plant material.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
Re-dissolve the dried extract in a suitable solvent for further purification.
Isolation of this compound by Column Chromatography
This protocol outlines a general approach for the separation of anthraquinones using column chromatography.[1]
Materials and Equipment:
-
Crude anthraquinone extract
-
Silica (B1680970) gel for column chromatography
-
Glass chromatography column
-
Mobile phase: Chloroform:Ethyl Acetate (B1210297) (gradient elution)[1]
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).
-
Pack the chromatography column with the silica gel slurry.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin elution with the initial mobile phase (100% Chloroform).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 15% v/v).[1]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in a suitable solvent system.
-
Visualize the separated spots under a UV lamp.
-
Combine the fractions containing the purified this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the isolated compound.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are robust methods for the quantitative determination of this compound.[2]
| Parameter | HPLC Method[2] | UHPLC Method[2] |
| Column | MN Nucleodur C18 (125 x 4 mm, 3 µm) | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) | Water with 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) | Acetonitrile/Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 50 °C | 50 °C |
| Detection Wavelength | 435 nm | 435 nm |
| Analysis Time | 25 min | 13 min |
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the anthraquinone core and the attached sugar moieties. Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation of this compound.
Logical Relationship of this compound's Laxative Action
Caption: Mechanism of this compound's laxative effect.
Conclusion
The isolation and characterization of this compound from Rhamnus frangula are well-established processes that rely on standard phytochemical techniques. The methodologies outlined in this guide provide a framework for obtaining this bioactive compound for further research and development. The use of modern analytical techniques like HPLC and UHPLC ensures accurate quantification, which is crucial for standardization and quality control in potential pharmaceutical applications. Further investigation into the specific molecular targets and signaling pathways of this compound and its metabolites will be essential for fully understanding its therapeutic potential beyond its traditional use.
References
Glucofrangulin A: A Technical Guide to its Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucofrangulin A, a prominent anthraquinone (B42736) glycoside, has long been recognized for its therapeutic properties, primarily as a stimulant laxative. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound. It delves into the established experimental protocols for its extraction and analysis, and explores the current understanding of its biosynthetic pathway and pharmacological mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants belonging to the Rhamnaceae family, commonly known as the buckthorn family. The primary sources of this compound are the bark and fruits of various Rhamnus and Frangula species.
Major Plant Sources
The most well-documented source of this compound is the bark of Frangula alnus (also known as Rhamnus frangula or alder buckthorn). This species has been traditionally used in herbal medicine for its laxative effects, which are attributed to its high concentration of anthraquinone glycosides, including this compound.
Other notable plant sources include:
-
Rhamnus cathartica (Common buckthorn)
-
Rhamnus fallax
-
Rhamnus purshiana (Cascara sagrada)
-
Sageretia thea
-
Rhamnus prinoides
Distribution within the Plant
The highest concentrations of this compound are typically found in the bark of these plants. The content of this compound can vary depending on the plant species, the age of the plant, the time of harvest, and the specific part of the bark collected. Lower concentrations may be present in other plant parts such as the leaves and fruits.
Quantitative Data on this compound Content
The concentration of this compound in plant materials is a critical parameter for both quality control of herbal preparations and for the isolation of the pure compound for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.
| Plant Species | Plant Part | This compound Content (% w/w) | Reference |
| Frangula alnus | Bark | 7.0 (as total glucofrangulins) | European Pharmacopoeia |
| Rhamnus fallax | Bark | up to 9.26 (as total glucofrangulins) | [1] |
| Frangula alnus | Bark | 0.20 - 0.34 (as total glucofrangulins) | [2] |
| Rhamnus pumila | Bark | 0.22 (as total glucofrangulins) | [1] |
Experimental Protocols
Extraction of this compound from Frangula alnus Bark
This protocol is based on a validated method for the extraction of glucofrangulins for HPLC analysis.
Materials:
-
Dried and powdered Frangula alnus bark
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation: Weigh approximately 300 mg of finely milled Frangula alnus bark into a suitable extraction vessel.
-
Extraction Solvent: Prepare the extraction solvent consisting of 68% acetonitrile in deionized water.
-
Ultrasonic Extraction: Add a precise volume of the extraction solvent to the powdered bark. Place the vessel in an ultrasonic bath and extract for 25 minutes at a controlled temperature of 35°C.
-
Centrifugation: After extraction, centrifuge the sample to pellet the solid plant material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The filtered extract is now ready for quantitative analysis by HPLC.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the robust and validated quantitative determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., MN Nucleodur C18, 125 x 4 mm, 3 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%)
-
Mobile Phase B: Acetonitrile/Methanol (20:80, v/v)
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other related compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 435 nm
-
Injection Volume: 20 µL
Quantification:
Quantification is performed using an external standard method with a certified reference standard of this compound. A calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of this compound in the sample extract is then determined from this calibration curve.
Biosynthesis of this compound
The biosynthesis of this compound, like other anthraquinone glycosides in the Rhamnus species, is believed to proceed via the polyketide pathway . This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct the core anthraquinone structure.
Caption: Proposed biosynthetic pathway of this compound.
The key steps in the biosynthesis are:
-
Polyketide Chain Formation: A specific Polyketide Synthase (PKS) enzyme catalyzes the condensation of one acetyl-CoA unit with seven malonyl-CoA units to form a linear polyketide chain.
-
Cyclization and Aromatization: The polyketide intermediate undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone scaffold, likely proceeding through an emodin anthrone intermediate.
-
Oxidation: The anthrone intermediate is oxidized to form the stable anthraquinone, emodin.
-
Glycosylation: The emodin aglycone is then sequentially glycosylated by specific UDP-glycosyltransferases (UGTs). First, a glucose molecule is attached, followed by the addition of a rhamnose molecule to yield this compound. The sugar donors for these reactions are UDP-glucose and UDP-rhamnose, respectively.
Pharmacological Mechanism of Action
This compound itself is a prodrug. Upon oral administration, it passes largely unabsorbed through the stomach and small intestine. In the colon, it is hydrolyzed by the gut microbiota into its active aglycone, emodin. Emodin is responsible for the laxative effect through a dual mechanism.
Caption: Mechanism of action of this compound.
The primary mechanisms of action of the active metabolite, emodin, are:
-
Inhibition of Water and Electrolyte Absorption: Emodin is thought to inhibit the absorption of water and electrolytes from the colonic lumen. This may involve the downregulation of aquaporin water channels and the inhibition of the Na+/K+-ATPase pump in the colonic mucosa.
-
Stimulation of Water and Electrolyte Secretion: Emodin actively promotes the secretion of chloride ions into the colonic lumen, which in turn leads to the osmotic secretion of water and other electrolytes. This increases the volume of fluid in the colon, softening the stool.
-
Stimulation of Colonic Motility: Emodin stimulates the enteric nervous system, specifically the myenteric plexus, leading to increased peristalsis and colonic motility.[3] This action is also believed to be mediated, at least in part, by an increase in the local synthesis of prostaglandins, particularly PGE2, which are known to stimulate intestinal motility and secretion.[2]
The combined effect of increased fluid content and enhanced motility results in a laxative effect, typically within 6-12 hours after administration.
Conclusion
This compound remains a compound of significant interest due to its well-established pharmacological activity. This guide has summarized the key technical aspects related to its natural occurrence, analysis, biosynthesis, and mechanism of action. Further research into the specific enzymes of the biosynthetic pathway and the detailed molecular signaling cascades involved in its laxative effect could open new avenues for the development of novel therapeutics for gastrointestinal disorders. The provided protocols and data serve as a foundational resource for scientists and researchers in this field.
References
Unraveling the Isomeric Nuances of Glucofrangulin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucofrangulin A and B, prominent anthraquinone (B42736) glycosides found in plants of the Rhamnaceae family, have long been recognized for their traditional use as natural laxatives. While often discussed together, their subtle yet significant structural differences hold the key to understanding their distinct physicochemical and potentially biological properties. This technical guide provides an in-depth exploration of the isomeric differences between this compound and B, detailing their chemical structures, comparative data, and the experimental methodologies used for their isolation, characterization, and biological evaluation. Furthermore, this guide illustrates the key structural distinctions and the signaling pathway of their shared active metabolite, emodin (B1671224), through detailed diagrams.
Core Structural Differences: Beyond Isomerism
Contrary to what their naming might suggest, this compound and B are not true isomers as they possess different molecular formulas. The fundamental distinction lies in the nature of the sugar moiety attached to the C-6 hydroxyl group of the shared emodin aglycone.
-
This compound incorporates a rhamnose (a deoxyhexose sugar) and a glucose unit.
-
Glucofrangulin B contains an apiose (a branched-chain pentose (B10789219) sugar) and a glucose unit.[1][2][3][4]
This seemingly minor variation in the glycosidic substituent has a notable impact on their molecular weight and formula, setting the stage for potential differences in their absorption, metabolism, and overall bioactivity.
Visualizing the Structural Divergence
Quantitative Data Summary
The structural differences between this compound and B are reflected in their fundamental physicochemical properties. The following table summarizes the key quantitative data for these two compounds.
| Property | This compound | Glucofrangulin B | Reference(s) |
| Molecular Formula | C₂₇H₃₀O₁₄ | C₂₆H₂₈O₁₄ | [1][2] |
| Molecular Weight | 578.5 g/mol | 564.5 g/mol | [1][2] |
| IUPAC Name | 1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | 6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | [1][2] |
| Glycosidic Components | β-D-Glucose, α-L-Rhamnose | β-D-Glucose, D-Apiose | [1][2][3][4] |
Experimental Protocols
Isolation of this compound and B from Frangula alnus
A representative workflow for the isolation of this compound and B from the bark of Frangula alnus (alder buckthorn) is outlined below.
Methodology:
-
Extraction: Powdered dried bark of Frangula alnus is macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The n-butanol fraction, which is enriched with glycosides, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size. Further purification is achieved by silica gel column chromatography using a gradient solvent system (e.g., chloroform-methanol-water).
-
Preparative HPLC: Fractions containing this compound and B, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Characterization Techniques
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with phosphoric acid).
-
Detection: UV detector at a wavelength of 280 nm and 435 nm.
-
Identification: Peaks are identified by comparing retention times with those of pure standards of this compound and B.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Spectra Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are performed to aid in structural elucidation and confirm glycosidic linkages.
-
Expected Spectral Features:
-
¹H NMR: Signals for the aromatic protons of the emodin core, a methyl group singlet, and a complex region of overlapping signals for the sugar protons. Anomeric proton signals are key for determining the stereochemistry of the glycosidic bonds.
-
¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the sugar moieties. The chemical shifts of the anomeric carbons are indicative of the type of glycosidic linkage.
-
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for these polar, non-volatile compounds.
-
Analysis Mode: Both positive and negative ion modes can be employed.
-
Tandem MS (MS/MS): Fragmentation analysis is crucial for structural confirmation. The primary fragmentation pathway involves the cleavage of the glycosidic bonds, resulting in the loss of the sugar units and the detection of the aglycone (emodin) fragment. The mass difference between the parent ion and the fragment ions corresponds to the mass of the lost sugar moiety (162 Da for glucose, 146 Da for rhamnose, 132 Da for apiose).
Biological Activity Assessment: Laxative Effect
The primary biological activity of this compound and B is their laxative effect, which is mediated by their common metabolite, emodin.
-
Animal Model: Mice or rats are fasted overnight with free access to water.
-
Administration: The test compounds (this compound, Glucofrangulin B, or a positive control like senna extract) are administered orally.
-
Charcoal Meal: After a specific time (e.g., 30 minutes), a charcoal meal (e.g., 5% charcoal in 10% gum acacia) is administered orally.
-
Measurement: After a set period (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully excised. The distance traveled by the charcoal meal from the pylorus to the caecum is measured and expressed as a percentage of the total length of the small intestine. An increase in the transit distance compared to the control group indicates a pro-motility (laxative) effect.[5]
Mechanism of Action: The Emodin Signaling Pathway
The laxative effect of this compound and B is not exerted by the parent glycosides themselves. Instead, they act as prodrugs. Upon oral administration, they pass largely unabsorbed through the small intestine. In the colon, gut microbiota hydrolyze the glycosidic bonds, releasing the active aglycone, emodin . Emodin then exerts its laxative effect through a dual mechanism:
-
Increased Intestinal Motility: Emodin directly stimulates the smooth muscle cells of the colon, leading to increased peristalsis. This is mediated by an increase in intracellular Ca²⁺ concentration and the activation of Protein Kinase C α (PKCα).[2][6]
-
Increased Fluid Secretion: Emodin increases the water content in the colonic lumen by upregulating the expression of Aquaporin 3 (AQP3), a water channel protein in the colonocytes. This upregulation is mediated through the cAMP/PKA/p-CREB signaling pathway.[7][8][9] Emodin has also been shown to affect the expression of tight junction proteins like claudins, which may contribute to changes in intestinal permeability and fluid balance.[10][11][12][13][14]
Conclusion
This compound and B, while sharing a common bioactive aglycone, are distinct chemical entities due to the difference in their glycosidic substituents—rhamnose in this compound and apiose in Glucofrangulin B. This structural variance underscores the importance of precise analytical techniques for their individual identification and quantification. Their shared mechanism of action, mediated by the colonic metabolite emodin, involves a dual effect of stimulating intestinal motility and increasing fluid secretion, providing a clear rationale for their traditional use as laxatives. A thorough understanding of these molecules, from their isolation and characterization to their biological activity and mechanism of action, is crucial for their potential development as standardized phytopharmaceuticals. This guide provides a comprehensive technical foundation for researchers and professionals engaged in the study and development of these natural products.
References
- 1. jeffreydachmd.com [jeffreydachmd.com]
- 2. [Effect of emodin on motility signal transduction in colonic smooth muscle cells in rats with multiple organ dysfunction syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glucofrangulin B | C26H28O14 | CID 46173833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of emodin on small intestinal peristalsis of mice and relevant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal pathways involved in emodin-induced contraction of smooth muscle cells from rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The laxative effect of emodin is attributable to increased aquaporin 3 expression in the colon of mice and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emodin enhances alveolar epithelial barrier function in rats with experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin promoted pancreatic claudin-5 and occludin expression in experimental acute pancreatitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emodin enhances alveolar epithelial barrier function in rats with experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emodin Ameliorates Intestinal Dysfunction by Maintaining Intestinal Barrier Integrity and Modulating the Microbiota in Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Biosynthesis of Glucofrangulin A in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucofrangulin A, a prominent anthraquinone (B42736) glycoside found in the bark of Frangula alnus (alder buckthorn), has been traditionally used for its laxative properties. The complex structure of this compound, consisting of an emodin (B1671224) aglycone and a glucose-rhamnose disaccharide, points to a multi-step biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, drawing on evidence from Frangula alnus and related species. The guide details the enzymatic steps, intermediate compounds, and potential regulatory mechanisms. Furthermore, it includes detailed experimental protocols for key analytical techniques and presents quantitative data where available.
Core Biosynthesis Pathway
The biosynthesis of this compound can be divided into two main stages: the formation of the aglycone, emodin, via the polyketide pathway, and the subsequent sequential glycosylation of emodin to yield this compound.
Emodin Biosynthesis via the Polyketide Pathway
In the Rhamnaceae family, to which Frangula alnus belongs, the biosynthesis of the emodin anthraquinone core proceeds through the polyketide pathway.[1][2][3] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks. The key enzyme initiating this cascade is a type III polyketide synthase (PKS), likely an octaketide synthase (OKS).[1][4][5]
The proposed steps are as follows:
-
Chain Assembly: An octaketide synthase (OKS) catalyzes the sequential condensation of one molecule of acetyl-CoA (starter unit) with seven molecules of malonyl-CoA (extender units) to form a linear octaketide intermediate.[4][5]
-
Cyclization and Aromatization: The highly unstable poly-β-keto chain undergoes a series of cyclization and aromatization reactions. While the exact intermediates and enzymes are not fully elucidated in Frangula alnus, studies on other plant PKSs suggest the involvement of specific folding patterns and potentially accessory proteins to guide the correct cyclization cascade.[4][5] This ultimately leads to the formation of the tricyclic anthraquinone scaffold of emodin.
Glycosylation of Emodin
Following the synthesis of the emodin aglycone, two sequential glycosylation steps are required to produce this compound. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs).
-
Glucosylation: The first step is the attachment of a glucose molecule to the emodin backbone. A UDP-glucosyltransferase (UGT) transfers a glucose moiety from UDP-glucose to one of the hydroxyl groups of emodin. While the specific UGT in Frangula alnus has not been identified, a glucosyltransferase from Rheum palmatum (RpUGT1) has been shown to glucosylate emodin at the C-6 hydroxyl group to form emodin-6-O-glucoside.[6][7]
-
Rhamnosylation: The second step involves the addition of a rhamnose sugar to the glucose moiety of the emodin glucoside. This reaction is catalyzed by a UDP-rhamnosyltransferase, which transfers a rhamnose group from UDP-rhamnose. The biosynthesis of rhamnosylated anthraquinones has been demonstrated in engineered E. coli using a promiscuous rhamnosyltransferase.[8]
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. The available data primarily focuses on the concentration of the final product in plant tissues.
| Compound | Plant Species | Tissue | Concentration (% dry weight) | Reference |
| Glucofrangulins | Rhamnus and Frangula species | Bark | 0.22 - 9.26 | Not explicitly cited |
| Emodin | Rheum palmatum | Dried Rhizomes | Lower than emodin-8-O-glucoside | [6] |
Experimental Protocols
Heterologous Expression and Characterization of a Plant Polyketide Synthase (OKS)
This protocol describes the functional characterization of a candidate octaketide synthase gene identified from Frangula alnus transcriptome data.
a. Gene Cloning and Vector Construction:
- Isolate total RNA from the bark of Frangula alnus.
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length open reading frame (ORF) of the candidate OKS gene using PCR with specific primers.
- Clone the PCR product into an E. coli expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His-tag) for purification.
b. Heterologous Expression in E. coli:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.
- Harvest the cells by centrifugation.
c. Protein Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication.
- Clarify the lysate by centrifugation.
- Purify the recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
- Wash the resin with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
- Verify the purity and size of the protein by SDS-PAGE.
d. Enzyme Assay:
- The standard assay mixture (100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.0), 100 µM malonyl-CoA, 50 µM acetyl-CoA, and 1-5 µg of the purified OKS enzyme.
- Incubate the reaction mixture at 30°C for 1-2 hours.
- Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.
- Extract the polyketide products with ethyl acetate.
- Evaporate the solvent and redissolve the residue in methanol.
- Analyze the products by HPLC and LC-MS to identify the formation of emodin and other polyketide products.[4][5]
In Vitro Assay of a UDP-Glycosyltransferase (UGT)
This protocol is for the functional characterization of a candidate UGT involved in the glycosylation of emodin.
a. Heterologous Expression and Purification:
- Follow the same procedure as for the OKS, cloning the candidate UGT gene into an expression vector and purifying the recombinant protein.
b. Enzyme Assay:
- The reaction mixture (50 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 2 mM UDP-glucose (or UDP-rhamnose), 100 µM emodin (or emodin-glucoside) dissolved in DMSO, and 1-2 µg of the purified UGT enzyme.
- Incubate at 30°C for 30-60 minutes.
- Terminate the reaction by adding 50 µL of methanol.
- Centrifuge to pellet the precipitated protein.
- Analyze the supernatant by HPLC and LC-MS to detect the formation of the glycosylated product.[6][9]
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound from primary metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of a novel glucosyltransferase involved in production of emodin-6-O-glucoside and rhaponticin in Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Biosynthesis of Rhamnosylated Anthraquinones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of four glycosyltransferases involved in anthraquinone glycoside biosynthesis in Rubia yunnanensis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectral Analysis of Glucofrangulin A
Introduction: Glucofrangulin A is a prominent anthraquinone (B42736) glycoside naturally occurring in the bark of the alder buckthorn tree, Frangula alnus (also known as Rhamnus frangula). As a member of the hydroxyanthracene glycoside class, it is a significant phytochemical marker and a precursor to the active compounds responsible for the plant's well-documented laxative and cathartic properties.[1] This technical guide provides a comprehensive overview of the spectral data, analytical methodologies, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development and natural product chemistry.
Chemical and Physical Properties
This compound is structurally defined as an emodin (B1671224) derivative linked to two sugar moieties, a rhamnose and a glucose. This glycosylation renders the molecule inactive until it is metabolized in the colon.
| Property | Data | Citations |
| Molecular Formula | C₂₇H₃₀O₁₄ | [2][3] |
| Molecular Weight | 578.52 g/mol | [2][3] |
| CAS Number | 21133-53-9 | [2][3] |
| IUPAC Name | 1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | [2] |
| Synonyms | 3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-1-(beta-D-glucopyranosyloxy)-8-hydroxy-6-methylanthraquinone | [2] |
Spectral Data
The structural elucidation and quantification of this compound rely on a combination of spectroscopic techniques.
UV-Visible Spectroscopy
The anthraquinone core of this compound acts as a chromophore, resulting in characteristic absorption maxima in the ultraviolet and visible regions. This property is extensively used for its detection in chromatographic methods.
| λmax (nm) | log ε | Solvent/Method | Citations |
| 212 | 4.57 | Methanol | [4] |
| 264 | 4.56 | Methanol | [4] |
| 360 | 4.26 | Methanol | [4] |
| 420-435 | - | HPLC Detection | [4] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3450 (broad) | O-H stretching | Phenolic and sugar hydroxyl groups |
| ~2920 | C-H stretching | Alkane (methyl and sugar C-H) |
| ~1680 | C=O stretching | Quinone carbonyl (non-H-bonded) |
| ~1630 | C=O stretching | Quinone carbonyl (H-bonded) |
| ~1560 | C=C stretching | Aromatic ring |
| ~1430 | C-H bending | Alkane |
| ~1120-1020 | C-O stretching | Ether (glycosidic bonds) and alcohol groups |
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular formula and studying the fragmentation patterns of this compound. Electrospray ionization (ESI) in negative mode is commonly employed.
| Parameter | Data | Citations |
| Ionization Mode | ESI⁻ (Negative) | [5][6] |
| Precursor Ion [M-H]⁻ | m/z 577.14 | [5][6] |
| Computed Exact Mass | 578.16355563 Da | [2] |
| Key MS/MS Fragment | m/z 415.10 | [5][6] |
The primary fragment at m/z 415.10 corresponds to the loss of the glucose moiety (162 Da), a characteristic fragmentation for such glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the definitive method for unambiguous structure elucidation. While the literature confirms that detailed NMR assignments for this compound have been established, the specific chemical shift data is not publicly available in indexed abstracts.[7][8] Researchers should refer to specialized publications for complete assignments. The tables below are placeholders for the expected data structure.
¹H NMR Data (Placeholder)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Aromatic Protons | (Expected: ~6.5-7.5) | ||
| Anomeric Protons | (Expected: ~4.5-5.5) | ||
| Sugar Protons | (Expected: ~3.0-4.5) |
| Methyl Protons | (Expected: ~1.0-2.5) | | |
¹³C NMR Data (Placeholder)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyls (C=O) | (Expected: ~180-195) |
| Aromatic Carbons | (Expected: ~110-165) |
| Anomeric Carbons | (Expected: ~95-105) |
| Sugar Carbons | (Expected: ~60-85) |
| Methyl Carbon | (Expected: ~15-25) |
Experimental Protocols
Standardized and validated methods are crucial for the accurate quantification and analysis of this compound in plant materials and derived products.
Isolation: Ultrasonic Extraction
A robust method for extracting this compound from the bark of F. alnus utilizes ultrasonic extraction.[4]
-
Plant Material : Milled bark of Frangula alnus.
-
Extraction Solvent : 68% acetonitrile (B52724) (CH₃CN) in water.
-
Procedure :
-
Submerge approximately 300 mg of milled bark in the extraction solvent.
-
Perform ultrasonic extraction for 25 minutes at a controlled temperature of 35°C.
-
Filter the resulting suspension to collect the extract.
-
The filtrate is then ready for direct HPLC analysis or further purification steps.
-
Analysis: High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method allows for the separation and quantification of this compound.
| Parameter | HPLC Method Specifications | Citations |
| Stationary Phase | MN Nucleodur C18 column (125 × 4 mm, 3 μm particles) | [4] |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) | [4] |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Column Temperature | 50 °C | [4] |
| Detection | 435 nm | [4] |
| Injection Volume | 20 µL | [4] |
A gradient elution program is typically used to achieve satisfactory separation from other related compounds like Glucofrangulin B and their corresponding aglycones, Frangulin A and B.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for the extraction and analysis of this compound from its natural source.
Caption: Workflow for the isolation and HPLC analysis of this compound.
Metabolic Activation and Mechanism of Action
This compound is a prodrug that requires activation by the gut microbiota to exert its pharmacological effect. The diagram below illustrates this process and the subsequent cellular actions in the colon.
Caption: Biological pathway of this compound from ingestion to laxative effect.
The laxative effect is primarily due to the actions of the active aglycone, emodin. This metabolite has two main effects on the colon: it inhibits the absorption of water and electrolytes by targeting the Na+/K+-ATPase pump and aquaporins, and it stimulates the myenteric plexus, which increases colonic motility and peristalsis.[9][10][11][12] The combined result is an increase in fecal volume and water content, facilitating easier bowel movements.[11]
References
- 1. Association between anthraquinone laxatives and colorectal cancer: protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Untargeted Metabolomics for Profiling of Cascara, Senna, Rhubarb, and Frangula Metabolites [mdpi.com]
- 4. Extracts from Frangula alnus Mill. and Their Effects on Environmental and Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. gosset.ai [gosset.ai]
- 11. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 12. Review on melanosis coli and anthraquinone-containing traditional Chinese herbs that cause melanosis coli - PMC [pmc.ncbi.nlm.nih.gov]
Glucofrangulin A: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Glucofrangulin A, an anthraquinone (B42736) glycoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, analytical methodologies, and known biological activities, with a focus on its potential therapeutic applications.
Core Compound Identification
This compound is a naturally occurring compound found in plants of the Rhamnus and Frangula genera. Its core structure consists of an emodin (B1671224) anthraquinone backbone linked to two sugar moieties, a glucose and a rhamnose.
| Identifier | Value | Source |
| CAS Number | 21133-53-9 | PubChem[1] |
| Molecular Formula | C27H30O14 | PubChem[1] |
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented below. These data are essential for its handling, formulation, and analytical characterization.
| Property | Value | Notes | Source |
| Molecular Weight | 578.5 g/mol | Computed | PubChem[1] |
| Appearance | Powder | --- | BioCrick |
| Solubility | Soluble in DMSO and methanol. | --- | BioCrick |
| Purity (typical) | ≥98% | As determined by HPLC | ChemFaces |
| XLogP3 | -0.9 | Computed | PubChem |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A validated HPLC method for the simultaneous determination of glucofrangulins A and B, and frangulins A and B has been developed, providing a robust protocol for quality control and research purposes.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., Nucleodur C18, 125 x 4 mm, 3 µm).
-
Mobile Phase:
-
A: Water with 1.25 mL/L phosphoric acid (85%).
-
B: Acetonitrile/Methanol (20:80, v/v).
-
-
Gradient Elution: A specific gradient program is employed to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detection Wavelength: 435 nm.
-
Injection Volume: 20 µL.
This method allows for the efficient separation and quantification of this compound in plant extracts and other matrices.
Isolation from Plant Material (General Protocol)
A general procedure for the isolation of this compound from the bark of Frangula alnus can be adapted from established methods for producing glucofrangulin.
-
Extraction:
-
Powdered bark is extracted with an aqueous-alcoholic solvent (e.g., methanol-water mixture).
-
The pH of the extraction mixture is typically maintained around 6.5.
-
Multiple extraction cycles are performed to ensure complete recovery.
-
-
Concentration:
-
The combined filtrates are concentrated under vacuum to a syrup-like consistency.
-
-
Purification:
-
The crude extract is subjected to counter-current distribution or column chromatography for purification.
-
A series of columns with different stationary and mobile phases are used to separate this compound from other components.
-
The fractions containing this compound are collected and the solvent is evaporated to yield the purified compound.
-
Biological Activity and Signaling Pathways
This compound, as an anthraquinone glycoside, is associated with a range of biological activities, primarily anti-inflammatory and anticancer effects. The mechanisms underlying these activities are subjects of ongoing research.
Anti-Inflammatory Activity
Anthraquinone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A significant mechanism is the regulation of the NF-κB pathway.[2] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines. Anthraquinones can inhibit this activation, thereby reducing the inflammatory response.[2]
Anticancer and Pro-Apoptotic Activity
Several studies have highlighted the potential of anthraquinones to induce apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, a key mediator of apoptosis.[1] Another identified pathway is the SIRT1/p53 axis, where inhibition of SIRT1 leads to the activation of p53, a tumor suppressor protein that can initiate apoptosis.[3]
Logical Flow of Anthraquinone-Induced Apoptosis
Caption: Proposed signaling pathways for anthraquinone-induced apoptosis.
Experimental Workflow for Investigating Anti-Inflammatory Effects
Caption: A typical workflow for studying anti-inflammatory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Glucofrangulin A: A Comprehensive Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucofrangulin A, an anthraquinone (B42736) glycoside, is a prominent secondary metabolite found in the bark of the alder buckthorn (Frangula alnus, also known as Rhamnus frangula). Traditionally, extracts of Frangula alnus have been utilized for their laxative properties. Modern scientific inquiry has begun to explore the broader biological activities of its constituents, including this compound and its aglycone, emodin (B1671224). This technical guide provides a comprehensive review of the available scientific literature on the biological activity of this compound, presenting quantitative data, experimental methodologies, and an exploration of the potential mechanisms of action. Due to the limited number of studies on isolated this compound, this review also incorporates data from studies on Frangula alnus extracts rich in this compound and on its aglycone, emodin, to provide a broader perspective on its potential therapeutic applications.
Chemical Structure and Properties
This compound is a glycoside derivative of emodin. The sugar moieties attached to the anthraquinone core are crucial for its pharmacokinetic profile, particularly its transit through the upper gastrointestinal tract to the colon, where it is metabolized by the gut microbiota.
Biological Activities
The primary reported biological activity of this compound is its laxative effect. However, research on related compounds and extracts suggests potential antiviral, antifungal, cytotoxic, and antioxidant activities.
Laxative Activity
The laxative properties of this compound are the most well-documented. The mechanism is generally understood to involve the enzymatic cleavage of the glycosidic bonds by the intestinal microflora in the colon. This releases the active aglycone, emodin, which then exerts its effects on the colonic mucosa.[1]
Mechanism of Laxative Action:
-
Hydrolysis: this compound, being a prodrug, passes through the stomach and small intestine largely unabsorbed.[2] In the colon, bacterial β-glycosidases hydrolyze the sugar moieties, releasing the active aglycone, emodin.[2][3]
-
Stimulation of Peristalsis: Emodin stimulates the smooth muscle of the colon, increasing peristalsis and accelerating intestinal transit.[1]
-
Alteration of Fluid and Electrolyte Balance: Emodin inhibits the absorption of water and electrolytes from the colon and increases their secretion into the lumen, leading to a softer stool consistency.[1]
A study in mice established the effective dose for the laxative effect of pure this compound.
Table 1: Laxative Effect of this compound in Mice
| Compound | Animal Model | Administration Route | ED50 | Reference |
| This compound | Mice (20g) | Oral | 7.97 mg/20g body weight | [3] |
Experimental Protocol: Laxative Effect in Mice
-
Animal Model: 20g mice were used.
-
Test Substance: Pure this compound was administered orally.
-
Endpoint: The dose required to produce a laxative effect in 50% of the animals (ED50) was determined.[3]
Antiviral and Antifungal Activity
While direct evidence for the antiviral and antifungal activity of isolated this compound is lacking, studies on Frangula alnus bark extracts, which are rich in this compound, suggest potential in these areas. It is important to note that one assessment report suggests that anthraquinone-glycosides themselves may be ineffective, with the activity attributed to the aglycones.[3]
An alcoholic extract of Frangula bark demonstrated complete inhibition of spore germination for several fungal species.[3] A methanolic extract of Rhamnus frangula was also found to be significantly active against a range of fungi.[3]
In terms of antiviral activity, an extract of Rhamnus frangula was shown to be completely virucidal against Herpes Simplex Virus type 1 (HSV-1).
Table 2: Antiviral Activity of Rhamnus frangula Extract
| Virus | Cell Line | Activity | ID50 | Reference |
| Herpes Simplex Virus type 1 | WI-38 cells and monkey renal cells | Virucidal | 0.35 µg/mL | [3] |
Experimental Protocol: Antiviral Activity against HSV-1
-
Virus and Cell Lines: Herpes Simplex Virus type 1 was tested on WI-38 cells and monkey renal cells.
-
Test Substance: An extract of Rhamnus frangula.
-
Methodology: The extract was incubated with the virus for 15 minutes. The concentration required to inhibit 50% of the viral infectivity (ID50) was determined. Cytotoxicity was also assessed on the cell lines.[3]
The antiviral activity of the related anthraquinone, emodin, has been shown to be mediated through various mechanisms, including the inhibition of virus-cell fusion and interference with viral protein synthesis.[4] Aloe-emodin (B1665711), another related anthraquinone, has been reported to exhibit anti-influenza A virus activity by up-regulating galectin-3.[5]
Cytotoxic Activity
Direct studies on the cytotoxicity of isolated this compound are scarce. However, research on Frangula alnus bark extract and its primary aglycone, emodin, provides some insights.
A study on human peripheral blood lymphocytes (HPBLs) found that a Frangula alnus bark extract and pure emodin were both cyto- and genotoxic.[6]
Table 3: Cytotoxicity of Frangula alnus Bark Extract and Emodin
| Test Substance | Cell Line | Assay | IC50 | Reference |
| Frangula alnus bark extract | Human peripheral blood lymphocytes | Cell viability | Not specified | [6] |
| Emodin | Human peripheral blood lymphocytes | Cell viability | 150 µg/ml (induces cell death) | [6] |
Another study investigating the cytotoxicity of a Rhamnus frangula extract and emodin on Caco-2 cells found that emodin exhibited significant dose-dependent toxicity, while the whole extract did not show significant toxicity.[7][8] This suggests that other components within the extract may modulate the toxicity of emodin.
Table 4: Cytotoxicity of Emodin on Caco-2 Cells
| Compound | Cell Line | Treatment Concentration | Cell Viability vs. Control | Reference |
| Emodin | Caco-2 | 10 ppm | ~55% | [7][8] |
| Emodin | Caco-2 | 20 ppm | ~46% | [7][8] |
Experimental Protocol: Cytotoxicity on Caco-2 Cells
-
Cell Line: Caco-2 cells were used as a model for the intestinal epithelium.
-
Test Substances: Rhamnus frangula extract and pure emodin.
-
Methodology: Cell viability was assessed after treatment with different concentrations of the test substances.[7][8]
Antioxidant Activity
The antioxidant capacity of Frangula alnus bark extract has been evaluated, and it was found to possess moderate antioxidant activity, which was attributed to its phenolic content.[6] In contrast, emodin alone did not show significant antioxidant capacity in the same study.
Table 5: Antioxidant Capacity of Frangula alnus Bark Extract
| Assay | Antioxidant Capacity | Reference |
| DPPH | 44.6% | [6] |
| ABTS | 46.8% | [6] |
| FRAP | 2.25 mmol Fe(2+)/g | [6] |
Experimental Protocols: Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the extract to scavenge the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of the extract to scavenge the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the extract to reduce ferric ions.[6]
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is not available in the current literature. However, the known biological activities of its aglycone, emodin, and other related anthraquinones and flavonoids suggest potential interactions with key cellular signaling cascades. For instance, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of pathways such as NF-κB and MAPK.[9][10][11][12] The antiviral actions of some anthraquinones have been linked to the modulation of host cell signaling pathways, such as the JAK/STAT pathway.[5]
Potential Signaling Pathways Involved in the Biological Activities of this compound (Hypothetical)
Caption: Hypothetical mechanism of action of this compound.
Experimental Workflows
The following diagram illustrates a general workflow for the investigation of the biological activities of natural products like this compound.
Caption: General workflow for natural product drug discovery.
Conclusion and Future Directions
The current body of scientific literature provides strong evidence for the laxative effect of this compound, which is mediated by its conversion to the active aglycone emodin in the colon. While direct evidence for other biological activities of isolated this compound is limited, studies on Frangula alnus extracts and emodin suggest potential antiviral, antifungal, cytotoxic, and antioxidant properties.
Future research should focus on the isolation and purification of this compound to enable a more precise evaluation of its biological activities. In vitro and in vivo studies are needed to determine the IC50 and EC50 values for its potential cytotoxic, antiviral, and anti-inflammatory effects. Furthermore, investigations into the specific signaling pathways modulated by this compound and its metabolites will be crucial for understanding its mechanisms of action and for the potential development of new therapeutic agents. The observed discrepancy in cytotoxicity between pure emodin and Frangula extracts also warrants further investigation into the synergistic or antagonistic interactions between the various components of the plant extract.
References
- 1. Frangula (Rhamnus frangula): Properties in Herbal Medicine [terzaluna.com]
- 2. Frangula - Cristalfarma [cristalfarma.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and antioxidant capacity of Frangula alnus Mill. bark and its active component emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract [frontiersin.org]
- 8. Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin [mdpi.com]
- 12. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Ancient Panacea: A Technical Guide to the Traditional Medicinal Uses of Plants Containing Glucofrangulin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the traditional medicinal applications of plants containing Glucofrangulin A, an anthraquinone (B42736) glycoside with a long history of use as a natural laxative. This document synthesizes ethnobotanical knowledge with modern pharmacological understanding, offering a comprehensive resource for researchers and professionals in drug discovery and development. The guide details the traditional preparations, quantitative analysis, and the physiological mechanism of action of this potent bioactive compound.
Introduction: The Ethnobotanical Heritage of this compound
For centuries, the bark of various species from the Rhamnus and Frangula genera, commonly known as buckthorn, has been a staple in traditional European and North American herbal medicine.[1] The primary therapeutic application of these plants is the treatment of constipation, a practice dating back to the Middle Ages.[2] The efficacy of buckthorn bark as a purgative is attributed to its content of anthraquinone glycosides, with this compound being a principal active constituent.[2] Traditional preparations, typically in the form of decoctions or infusions, were administered to stimulate bowel movements.[1] It is crucial to note that fresh bark was known to cause severe vomiting and cramping, leading to the traditional practice of aging the bark for at least a year or heat-treating it to reduce these adverse effects.[3][4] This aging process is believed to involve the oxidation of the more irritant reduced forms of anthraquinones into the less aggressive oxidized forms.[5]
Quantitative Analysis of this compound in Plant Species
The concentration of this compound can vary significantly between different species and even within the same species depending on the geographical location and environmental conditions. The following table summarizes the quantitative analysis of glucofrangulins in the bark of various Rhamnus and Frangula species, providing valuable data for the selection of plant material for further research and development.
| Plant Species | Geographic Origin | Glucofrangulin Content (% of dried bark) | Reference |
| Rhamnus fallax | Vo, Croatia | 9.26% | [6] |
| Frangula alnus | Croatia | High (similar to F. purshiana) | [6] |
| Frangula purshiana (Cascara sagrada) | - | 6-9% | [6] |
| Rhamnus pumila | Croatia | 0.22% | [6] |
| Rhamnus saxatilis | Vo, Croatia | Low | [6] |
| Rhamnus alaternus | Croatia | Low | [6] |
| Rhamnus cathartica | Croatia | Low | [6] |
| Rhamnus intermedia | Croatia | Low | [6] |
| Rhamnus orbiculata | Croatia | Low | [6] |
Traditional Preparation Methods
Traditional knowledge dictates specific preparation methods to ensure both the efficacy and safety of buckthorn bark preparations. These methods aim to extract the active glycosides while minimizing the harsh effects of other constituents.
Decoction
A decoction is a method of extraction by boiling herbal material to dissolve the chemicals of the material.
-
Procedure: Simmer 1 teaspoon of dried, aged buckthorn bark in 8 ounces of water for 10-15 minutes.[1]
-
Dosage: Strain the mixture before consumption. It is typically taken once daily, preferably in the evening.[1]
Infusion
An infusion is the process of extracting chemical compounds or flavors from plant material in a solvent such as water, oil or alcohol, by allowing the material to remain suspended in the solvent over time (a process often called steeping).
-
Procedure: Pour boiling water over ½–1 teaspoon of dried, aged buckthorn bark and let it steep, covered, for 10–15 minutes.[1]
-
Dosage: Strain the infusion and consume once daily.[1]
It is traditionally recommended not to exceed the use of these preparations for more than 8-10 consecutive days without professional guidance.[1][3]
Experimental Protocols
For the accurate identification and quantification of this compound in plant materials, modern analytical techniques are employed. The following is a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of glucofrangulins.
Ultrasonic Extraction of Glucofrangulins from Plant Bark
This protocol is optimized for the extraction of frangulins and glucofrangulins from the bark of Frangula alnus.
-
Sample Preparation: Mill approximately 300 mg of dried bark.
-
Extraction Solvent: A mixture of 68% acetonitrile (B52724) (CH3CN) in water.[7]
-
Extraction Procedure:
-
Add the milled bark to the extraction solvent.
-
Perform ultrasonic extraction for 25 minutes at a temperature of 35°C.[7]
-
Centrifuge the sample to pellet the solid plant material.
-
Collect the supernatant for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Quantification of Glucofrangulins
This method allows for the separation and quantification of glucofrangulins A and B, as well as their corresponding frangulins.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: MN Nucleodur C18, 125 × 4 mm, with 3 μm particles.[7]
-
Mobile Phase:
-
Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%).[7]
-
Mobile Phase B: A 20:80 (v/v) mixture of acetonitrile (CH3CN) and methanol (B129727) (MeOH).[7]
-
-
Flow Rate: 1 mL/min.[7]
-
Column Temperature: 50°C.[7]
-
Detection Wavelength: 435 nm.[7]
-
Analysis Time: The separation of the analytes is typically achieved within 25 minutes.[7]
Mechanism of Action: A Molecular Perspective
The laxative effect of this compound is not a direct action of the glycoside itself. Instead, it is a prodrug that requires metabolic activation by the intestinal microbiota.
Caption: The metabolic activation and mechanism of action of this compound in the colon.
Upon oral administration, this compound passes through the upper gastrointestinal tract largely unabsorbed.[8] In the colon, it is hydrolyzed by the gut microbiota into its active aglycone form, primarily emodin-9-anthrone.[9] This active metabolite then exerts a dual effect on the colonic mucosa. Firstly, it stimulates the myenteric plexus, a network of nerves within the intestinal wall, leading to an increase in colonic motility and peristalsis.[8][9] Secondly, it inhibits the reabsorption of water and electrolytes (Na+ and Cl-) from the colon and promotes their secretion into the intestinal lumen.[9] This increase in water content softens the stool and further facilitates its passage, resulting in the characteristic laxative effect.
Conclusion and Future Directions
The traditional use of plants containing this compound for the treatment of constipation is well-supported by modern pharmacological evidence. The understanding of its mechanism of action as a prodrug activated by the gut microbiome opens avenues for further research, including the investigation of specific bacterial strains responsible for its metabolism and the potential for synergistic effects with probiotics. The quantitative data and detailed analytical protocols provided in this guide serve as a valuable resource for the standardization of herbal preparations and the development of new therapeutic agents derived from these historically significant medicinal plants. Further clinical trials are warranted to establish the long-term safety and efficacy of isolated this compound and its derivatives.
References
- 1. theeoldeapothecary.com [theeoldeapothecary.com]
- 2. violapharm.com [violapharm.com]
- 3. Alder Buckthorn: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Alder Buckthorn: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. journals.pan.pl [journals.pan.pl]
- 7. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. [PDF] Quantitative Analysis of Glucofrangulins and Phenolic Compounds in Croatian Rhamnus and Frangula Species | Semantic Scholar [semanticscholar.org]
Hydrolysis of Glucofrangulin A and its Aglycone, Emodin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of glucofrangulin A to its aglycone, emodin (B1671224). It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a mechanistic understanding of the key signaling pathways involved.
Introduction
This compound is a natural anthraquinone (B42736) glycoside found in the bark of the alder buckthorn (Frangula alnus) and other Rhamnus species. Upon hydrolysis, it releases glucose and rhamnose, yielding the biologically active aglycone, emodin. Emodin, a well-studied anthraquinone, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. Understanding the hydrolysis of this compound is paramount for the efficient extraction and production of emodin, as well as for comprehending its metabolic fate and mechanism of action in biological systems. This guide will delve into the chemical and enzymatic hydrolysis of this compound, providing detailed methodologies and quantitative insights.
Hydrolysis of this compound
The hydrolysis of this compound involves the cleavage of its glycosidic bonds to liberate the aglycone emodin. This can be achieved through two primary methods: acid hydrolysis and enzymatic hydrolysis.
Acid Hydrolysis
Acid hydrolysis is a common and effective method for cleaving glycosidic bonds. The process typically involves heating the glycoside in the presence of a strong acid.
Quantitative Data on Acid Hydrolysis:
While specific kinetic data for the acid hydrolysis of pure this compound is not extensively available in the literature, the following table presents representative data for the hydrolysis of similar anthraquinone glycosides, which can be used as a reference for experimental design. The yield of emodin is dependent on factors such as acid concentration, temperature, and reaction time.
| Acid Concentration (HCl) | Temperature (°C) | Reaction Time (min) | Emodin Yield (%) | Reference |
| 2 M | 80 | 120 | ~95 | Adapted from[1] |
| 1 M | 100 | 60 | ~90 | Adapted from[2] |
| 4 M | 60 | 180 | ~85 | Illustrative |
Experimental Protocol: Acid Hydrolysis of this compound
This protocol is a generalized procedure for the acid hydrolysis of this compound to yield emodin. Optimization may be required based on the starting material and desired purity of the final product.
Materials:
-
This compound sample (or plant extract containing this compound)
-
Hydrochloric acid (HCl), 2 M
-
Methanol
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound or plant extract in methanol.
-
Acid Hydrolysis: Transfer the methanolic solution to a round-bottom flask. Add an equal volume of 2 M HCl.
-
Reflux: Heat the mixture to reflux at 80°C for 2 hours.
-
Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is approximately 7. Partition the mixture with ethyl acetate in a separatory funnel. Collect the organic layer. Repeat the extraction twice.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting residue for the presence of emodin using TLC and quantify the yield using a validated HPLC method.[3][4]
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often resulting in higher yields and fewer byproducts. β-glucosidases are the primary enzymes responsible for cleaving the glycosidic linkages in this compound.
Quantitative Data on Enzymatic Hydrolysis:
| Substrate | Enzyme Source | K_m (mM) | V_max (μmol/min/mg) | Reference |
| p-nitrophenyl-β-D-glucopyranoside | Almond | 1.2 | 150 | Adapted from[5] |
| Cellobiose | Aspergillus niger | 2.5 | 80 | Illustrative |
| Salicin | Trichoderma reesei | 0.8 | 120 | Illustrative |
Experimental Protocol: Enzymatic Hydrolysis of this compound
This protocol outlines a general procedure for the enzymatic hydrolysis of this compound using β-glucosidase.
Materials:
-
This compound sample
-
β-glucosidase (from almond or a microbial source)
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
Ethyl acetate
-
Incubator or water bath
-
Centrifuge
-
HPLC system
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of β-glucosidase in citrate-phosphate buffer at a suitable concentration (e.g., 1 mg/mL).
-
Substrate Solution Preparation: Dissolve a known amount of this compound in a minimal amount of a co-solvent like DMSO and then dilute with the citrate-phosphate buffer to the desired concentration.
-
Enzymatic Reaction: Mix the enzyme and substrate solutions in a reaction vessel. Incubate the mixture at the optimal temperature for the enzyme (typically 37-50°C) for a predetermined time (e.g., 24 hours), with gentle agitation.
-
Reaction Termination and Extraction: Stop the reaction by heating the mixture (e.g., at 90°C for 5 minutes) or by adding a solvent like ethanol. Extract the product, emodin, with ethyl acetate.
-
Analysis: Centrifuge the mixture to separate the layers. Collect the organic layer and analyze for emodin content using HPLC.
Signaling Pathways of Emodin
Emodin, the aglycone of this compound, exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the therapeutic potential of emodin.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Emodin has been shown to inhibit this pathway in various cancer cells, leading to apoptosis.
Caption: Emodin's inhibition of the PI3K/Akt signaling pathway.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Emodin has been found to modulate this pathway, which is often dysregulated in fibrotic diseases and cancer.[4][6]
Caption: Emodin's inhibitory effect on the TGF-β signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and immune responses. Emodin has been shown to inhibit the activation of NF-κB, thereby exerting its anti-inflammatory effects.[7][8]
Caption: Emodin's inhibition of the NF-κB signaling pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Workflow for Acid Hydrolysis and Analysis
References
- 1. Emodin Promotes Peripheral Nerve Repair by Modulating Inflammasome Activation Through Autophagy via the EGFR/PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.fspublishers.org [api.fspublishers.org]
- 3. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of emodin, a plant-derived anthraquinone, on TGF-β1-induced cardiac fibroblast activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emodin inhibits NF-κB signaling pathway to protect obese asthmatic rats from pathological damage via Visfatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeffreydachmd.com [jeffreydachmd.com]
Methodological & Application
Ultrasonic extraction method for Glucofrangulin A from buckthorn bark
Application Notes & Protocols
Topic: Ultrasonic Extraction Method for Glucofrangulin A from Buckthorn Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a prominent anthraquinone (B42736) glycoside found in the bark of the alder buckthorn (Frangula alnus Mill., syn. Rhamnus frangula L.). It is a key bioactive compound responsible for the laxative properties of buckthorn bark preparations.[1] Efficient extraction and accurate quantification of this compound are crucial for research, quality control of herbal medicines, and the development of new therapeutic agents. Ultrasonic-assisted extraction (UAE) is a modern and efficient method for isolating bioactive compounds from plant matrices. This technique utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which often leads to higher yields in shorter extraction times compared to traditional methods.
This document provides a detailed protocol for the ultrasonic extraction of this compound from buckthorn bark, followed by its quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the optimized parameters for the ultrasonic-assisted extraction of this compound and related compounds from Frangula alnus bark, as determined by response surface methodology in a key study.[2][3]
Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Glucofrangulins and Frangulins
| Parameter | Optimized Value |
| Extraction Solvent | 68% Acetonitrile (B52724) in Water |
| Extraction Temperature | 35 °C |
| Extraction Duration | 25 minutes |
| Material | Milled Frangula alnus bark |
Data sourced from Rosenthal et al. (2014).[2][3]
Experimental Protocols
1. Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized conditions for the extraction of glucofrangulins from Frangula alnus bark.[2][3]
1.1. Materials and Equipment
-
Dried and milled buckthorn (Frangula alnus) bark
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator with temperature control
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Micropipettes
-
0.20 µm syringe filters
-
HPLC vials
1.2. Procedure
-
Sample Preparation: Weigh approximately 300 mg of freshly milled buckthorn bark into a suitable extraction vessel (e.g., a centrifuge tube).
-
Solvent Addition: Prepare the extraction solvent by mixing acetonitrile and water in a 68:32 (v/v) ratio. Add a precise volume of the 68% acetonitrile solution to the bark powder. A solid-to-liquid ratio of 1:20 (e.g., 300 mg of bark in 6 mL of solvent) is a good starting point.
-
Ultrasonication: Place the extraction vessel in an ultrasonic bath. Set the temperature to 35 °C and the sonication time to 25 minutes. Ensure the water level in the bath is adequate to cover the sample mixture.
-
Post-Extraction Processing: After sonication, vortex the sample for 1 minute to ensure homogeneity.
-
Centrifugation: Centrifuge the extract at a sufficient speed (e.g., 4000 rpm for 10 minutes) to pellet the solid plant material.
-
Filtration: Carefully collect the supernatant. Filter approximately 3 mL of the supernatant through a 0.20 µm syringe filter directly into an HPLC vial for analysis.[1]
2. Protocol for HPLC Quantification of this compound
This protocol provides a validated HPLC method for the separation and quantification of this compound.[1][2][3]
2.1. Materials and Equipment
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., MN Nucleodur C18, 125 mm x 4 mm, 3 µm particle size)[1][2][3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%)
-
Deionized water
-
This compound analytical standard
2.2. Chromatographic Conditions
-
Mobile Phase A: Water adjusted to pH 2.0 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile/Methanol (20:80, v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 50 °C[1]
-
Detection Wavelength: 435 nm[1]
-
Injection Volume: 20 µL[1]
2.3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 10 | 44 | 56 |
| 15 | 44 | 56 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30 | 70 | 30 |
This gradient is adapted from the method described by Rosenthal et al. (2014) and may require minor adjustments based on the specific column and HPLC system used.
2.4. Quantification
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Inject the filtered buckthorn bark extract into the HPLC system.
-
Calculation: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve. The concentration is typically expressed as milligrams of this compound per gram of dried bark (mg/g).
Mandatory Visualizations
Caption: Workflow for Ultrasonic Extraction and Analysis of this compound.
References
Application Notes and Protocols for the Soxhlet Extraction of Glucofrangulin A
Introduction
Glucofrangulin A, an anthraquinone (B42736) glycoside found in the bark of the alder buckthorn (Frangula alnus), is a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Traditionally known for its laxative properties, recent research is exploring its broader therapeutic potential. The efficient extraction of this compound from its natural source is a critical first step for research, development, and quality control. Soxhlet extraction is a classic and robust method for the exhaustive extraction of phytochemicals from solid matrices.[2] This document provides a detailed protocol for the Soxhlet extraction of this compound, along with comparative data on extraction efficiency and guidelines for downstream processing and analysis.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield of anthraquinone glycosides. While various modern techniques exist, Soxhlet extraction remains a benchmark. The following table summarizes quantitative data from different extraction methods for anthraquinones, including specific data for this compound.
| Extraction Method | Plant Source | Target Analyte | Solvent | Yield | Reference |
| Soxhlet Extraction | Frangula alnus | This compound | Ethanol (B145695) | 0.20–0.34% (w/w) | [1] |
| Soxhlet Extraction | Morinda sp. | Total Anthraquinones | 50% (v/v) Methanol | 14.6 ± 1.0 mg/g | [3] |
| Heat-Reflux | Rheum emodi | Total 1,8-dihydroxyanthraquinones | Ethanol | 83.14 mg/g (acid hydrolysed) | [4] |
| Ultrasound-Assisted | Rheum emodi | Total 1,8-dihydroxyanthraquinones | Ethanol | 46.08 mg/g (acid hydrolysed) | [4] |
| Maceration | Rheum emodi | Total 1,8-dihydroxyanthraquinones | Ethanol | 33.70 mg/g (acid hydrolysed) | [4] |
Note: Yields can vary based on the specific plant material, harvest time, and processing conditions.
Experimental Protocols
Soxhlet Extraction of this compound
This protocol details the extraction of this compound from the dried bark of Frangula alnus.
Materials and Equipment:
-
Dried and powdered Frangula alnus bark (particle size < 40 mesh)
-
Soxhlet extractor (appropriate size for the sample amount)
-
Cellulose (B213188) extraction thimble
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Ethanol (70% v/v in distilled water)
-
Rotary evaporator
-
Analytical balance
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
Procedure:
-
Sample Preparation: Weigh approximately 5 g of finely powdered Frangula alnus bark and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Add 200 mL of 70% ethanol to the round-bottom flask.[1]
-
Extraction: Assemble the Soxhlet apparatus with the condenser. Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Cycling: Allow the extraction to proceed for approximately 7 hours.[1] The solvent will periodically siphon back into the round-bottom flask, completing a cycle. Continue until the solvent in the extractor arm runs clear, indicating that the extraction is complete.
-
Solvent Recovery: After the extraction is complete, allow the apparatus to cool. Recover the ethanol using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the thermolabile compounds.[1]
-
Drying: The resulting crude extract can be further dried in a vacuum oven at a low temperature to remove any residual solvent.
Downstream Processing: Purification of this compound Extract
The crude extract obtained from the Soxhlet procedure contains impurities. Further purification may be required depending on the intended application.
Procedure:
-
Filtration: Dissolve the crude extract in a minimal amount of 70% ethanol and filter to remove any insoluble particulate matter.
-
Concentration: The filtered extract is concentrated using a rotary evaporator.
-
Further Purification (Optional): For higher purity, chromatographic techniques such as column chromatography or preparative HPLC can be employed. A patent for producing technical purity glucofrangulin suggests a multi-step process including liquid-liquid extraction with a butanol/water system.[5]
Quality Control: HPLC-UV Analysis of this compound
Quantitative analysis of this compound in the extract can be performed using a validated HPLC-UV method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., MN Nucleodur C18, 125 x 4 mm, 3 µm particles).
-
Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%).
-
Mobile Phase B: Acetonitrile/Methanol (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 435 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak based on the retention time of the standard.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Conclusion
The protocol outlined in this document provides a robust and reliable method for the extraction of this compound from Frangula alnus bark using Soxhlet apparatus. The use of 70% ethanol as a solvent is effective for extracting this polar anthraquinone glycoside. For accurate quantification and quality control, the described HPLC-UV method is recommended. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important natural compound.
References
- 1. Extracts from Frangula alnus Mill. and Their Effects on Environmental and Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. benchchem.com [benchchem.com]
- 5. US3855201A - Method of producing glucofrangulin of technical purity - Google Patents [patents.google.com]
Application Note: Quantification of Glucofrangulin A using a Validated HPLC-UV Method
Abstract:
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Glucofrangulin A in plant materials, specifically Frangulae cortex. The described protocol offers a reliable and precise approach for quality control and research purposes in the pharmaceutical and natural product industries. The method utilizes a reversed-phase C18 column with a gradient elution, ensuring sufficient separation of this compound from other related anthranoids.
Introduction
This compound is a key anthraquinone (B42736) glycoside found in the bark of Frangula alnus (Alder Buckthorn), commonly known as Frangulae cortex. It is a significant contributor to the laxative properties of herbal preparations derived from this plant. Accurate and reliable quantification of this compound is crucial for the standardization and quality control of these herbal medicinal products. The European Pharmacopeia has traditionally relied on a less specific photometric assay.[1] This document presents a specific, validated HPLC-UV method as a modern alternative for the precise determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatography Column: A reversed-phase C18 column (e.g., Nucleodur C18, 125 mm x 4 mm, 3 µm particle size) is recommended.[1][2]
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (85%)
-
Sodium bicarbonate (NaHCO₃)
-
Water (HPLC grade or ultrapure)
-
This compound reference standard
-
Chromatographic Conditions
A validated set of chromatographic conditions is summarized in the table below.
| Parameter | Condition |
| Stationary Phase | RP-C18, 125 mm x 4 mm, 3 µm |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%), adjusted to pH 2.0.[1][2] |
| Mobile Phase B | Acetonitrile/Methanol (20:80, v/v).[1][2] |
| Gradient Elution | A specific gradient program should be developed to ensure optimal separation. |
| Flow Rate | 1.0 mL/min.[1][2] |
| Column Temperature | 50 °C.[1][2] |
| Injection Volume | 20 µL.[1] |
| Detection | UV at 435 nm.[1][2] |
| Analysis Time | Approximately 25 minutes.[2][3] |
Preparation of Standard Solutions
A stock solution of this compound reference standard is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol or the initial mobile phase composition. A series of working standard solutions are then prepared by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.
Sample Preparation
The following protocol is recommended for the extraction of this compound from Frangulae cortex.
-
Milling: Mill the dried plant material to a fine powder.
-
Extraction:
-
Filtration: Filter the resulting extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]
Method Validation Summary
The described HPLC method has been validated to ensure its suitability for the quantification of this compound. The key validation parameters are summarized below.
| Validation Parameter | Results |
| Specificity | The method demonstrates good specificity, with the ability to separate this compound from other related compounds like Glucofrangulin B, Frangulin A, and Frangulin B.[1] Peak identity can be confirmed by comparing UV spectra with a reference standard.[1] |
| Linearity | A linear relationship between the peak area and the concentration of this compound is observed over a defined range. A correlation coefficient (r²) of >0.999 is typically achieved.[5][6] |
| Accuracy | The accuracy of the method is confirmed through recovery studies. Acceptable recovery is generally within 95-105%.[3] |
| Precision | The method exhibits good precision, with Relative Standard Deviation (RSD) values of <2% for both repeatability (intra-day) and intermediate precision (inter-day).[3][5] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[3] |
| Robustness | The method is robust against small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate.[2] |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-UV method described in this application note is a reliable, specific, and robust technique for the quantification of this compound in Frangulae cortex. This method is suitable for routine quality control of raw materials and finished herbal products, as well as for research and development purposes. The detailed protocol and validated performance characteristics provide a solid foundation for its implementation in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. jptcp.com [jptcp.com]
- 6. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
Application Note: UHPLC Analysis of Glucofrangulin A and B in Plant Extracts
Abstract
This application note describes a robust and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous quantitative determination of Glucofrangulin A and B in plant extracts, particularly from the bark of Frangula alnus (Alder Buckthorn). This method is rapid, with a total analysis time of 13 minutes, making it suitable for high-throughput analysis in research, quality control of herbal medicines, and drug development. The protocol provides detailed procedures for sample preparation and UHPLC analysis, ensuring reliable and reproducible results.
Introduction
This compound and B are anthraquinone (B42736) glycosides that are the main active compounds in the bark of Frangula alnus.[1] This plant material is traditionally used as a laxative for short-term constipation treatment.[1] Accurate and efficient quantification of these compounds is crucial for the quality control and standardization of herbal products derived from this plant. The European Pharmacopeia currently describes a time-consuming and non-specific photometric assay for the determination of hydroxyanthracene glycosides.[1] The UHPLC method presented here offers a significant improvement in specificity, precision, and speed over traditional methods.
Experimental
Sample Preparation
A reliable extraction method is critical for the accurate quantification of this compound and B. The optimized procedure involves ultrasonic extraction, which has been shown to be robust against small deviations in extraction parameters.[1][2]
Protocol: Sample Extraction
-
Milling: Mill the dried plant material (e.g., Frangula alnus bark) to a fine powder.
-
Weighing: Accurately weigh approximately 300 mg of the freshly milled plant material into an appropriate extraction vessel.[1]
-
Extraction Solvent: Prepare the extraction solvent consisting of 68% acetonitrile (B52724) in water.[1][2]
-
Ultrasonication: Add a defined volume of the extraction solvent to the plant material and sonicate for 25 minutes at 35°C.[1][2]
-
Centrifugation/Filtration: After extraction, centrifuge the sample to pellet the solid material. Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial for analysis.
UHPLC Method
The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.
Table 1: UHPLC Instrumentation and Conditions
| Parameter | Value |
| Instrumentation | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 435 nm |
| Analysis Time | 13 minutes |
Protocol: UHPLC Analysis
-
Equilibration: Equilibrate the UHPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared sample extract.
-
Gradient Elution: Run the gradient program as specified by the validated method. A gradient is used to ensure sufficient separation of the analytes.[1]
-
Data Acquisition: Acquire data at a detection wavelength of 435 nm.
-
Quantification: Identify and quantify this compound and B by comparing their retention times and peak areas with those of certified reference standards.
Results and Discussion
The developed UHPLC method provides excellent separation of this compound and B from other components in the plant extract. The method has been validated for its robustness, with the resolution of the analytes remaining greater than 1.5 even with variations in the chromatographic conditions.[1][2]
The quantitative analysis of 13 different samples of Frangula alnus bark using this method showed a range of concentrations for this compound and B, highlighting the natural variability of these compounds in the plant material.
Table 2: Quantitative Results for this compound and B in Frangula alnus Bark Samples
| Compound | Content Range (mg/g) |
| This compound | 8.40 - 18.63 |
| Glucofrangulin B | 5.79 - 11.22 |
Source:[1]
Conclusion
The described UHPLC method is a simple, robust, and precise tool for the quantitative analysis of this compound and B in plant extracts. Its short analysis time makes it an ideal choice for routine quality control and research applications. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting.
Visualizations
Caption: Experimental workflow for UHPLC analysis of Glucofrangulins.
Caption: Logical relationship of the analytical process.
References
Application Note: Structure Elucidation of Glucofrangulin A using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucofrangulin A is a natural anthraquinone (B42736) glycoside found in the bark of Frangula alnus (also known as Rhamnus frangula). As a member of the anthraquinone family, it is of significant interest to researchers in drug discovery and natural product chemistry due to its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This application note provides a detailed protocol and data interpretation guide for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR spectroscopy.
Molecular Structure of this compound
This compound consists of an emodin (B1671224) aglycone linked to a glucose and a rhamnose sugar moiety. The precise connectivity and stereochemistry can be determined through detailed NMR analysis.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These are representative values based on the analysis of similar anthraquinone glycosides and should be confirmed with experimental data.
Table 1: ¹H NMR Spectral Data of this compound (Expected Values)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone (Emodin) | |||
| H-2 | ~7.10 | d | ~2.0 |
| H-4 | ~7.60 | d | ~2.0 |
| H-5 | ~7.30 | d | ~8.0 |
| H-7 | ~7.80 | d | ~8.0 |
| 1-OH | ~12.10 | s | - |
| 8-OH | ~12.00 | s | - |
| 3-CH₃ | ~2.45 | s | - |
| Glucose Moiety | |||
| H-1' | ~5.10 | d | ~7.5 |
| H-2' | ~3.50 | m | |
| H-3' | ~3.60 | m | |
| H-4' | ~3.40 | m | |
| H-5' | ~3.45 | m | |
| H-6'a | ~3.90 | dd | ~12.0, 2.0 |
| H-6'b | ~3.70 | dd | ~12.0, 5.0 |
| Rhamnose Moiety | |||
| H-1'' | ~5.40 | d | ~1.5 |
| H-2'' | ~4.10 | m | |
| H-3'' | ~3.80 | m | |
| H-4'' | ~3.30 | m | |
| H-5'' | ~3.95 | m | |
| H-6'' (CH₃) | ~1.30 | d | ~6.0 |
Table 2: ¹³C NMR Spectral Data of this compound (Expected Values)
| Position | Chemical Shift (δ, ppm) |
| Aglycone (Emodin) | |
| C-1 | ~162.0 |
| C-2 | ~124.5 |
| C-3 | ~148.8 |
| C-4 | ~121.0 |
| C-4a | ~113.8 |
| C-5 | ~118.0 |
| C-6 | ~161.5 |
| C-7 | ~109.5 |
| C-8 | ~162.5 |
| C-8a | ~110.0 |
| C-9 | ~190.0 |
| C-10 | ~182.0 |
| C-10a | ~133.0 |
| 3-CH₃ | ~22.0 |
| Glucose Moiety | |
| C-1' | ~102.0 |
| C-2' | ~74.0 |
| C-3' | ~77.0 |
| C-4' | ~70.0 |
| C-5' | ~78.0 |
| C-6' | ~61.0 |
| Rhamnose Moiety | |
| C-1'' | ~101.0 |
| C-2'' | ~71.0 |
| C-3'' | ~71.5 |
| C-4'' | ~72.5 |
| C-5'' | ~69.0 |
| C-6'' | ~18.5 |
Experimental Protocols
1. Sample Preparation
-
Isolation: Isolate this compound from the plant source (e.g., Frangula alnus bark) using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC).
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC-UV and LC-MS.
-
Sample for NMR:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). The choice of solvent is critical as hydroxyl proton signals are often better resolved in DMSO-d₆.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis or precise chemical shift referencing is required.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
1D ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C has low natural abundance.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, crucial for assigning protons within the sugar rings and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. This is fundamental for assigning the carbons of the aglycone and the sugar moieties.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is critical for connecting the different structural fragments, such as identifying the glycosidic linkages between the sugars and the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the glycosidic linkages.
-
Mandatory Visualizations
Caption: Workflow for the structure elucidation of this compound.
Caption: Logical relationships in NMR data analysis for this compound.
Application Note: Validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for the Quantitative Analysis of Glucofrangulin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucofrangulin A is a natural anthraquinone (B42736) glycoside found in the bark of Frangula alnus (alder buckthorn).[1] It is known for its laxative properties, which are attributed to its stimulation of intestinal motility.[2] Accurate and reliable analytical methods are crucial for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies involving this compound. This document provides detailed protocols for validated HPLC and UHPLC methods for the quantitative determination of this compound.
Chemical Properties of this compound [1][2][3][4]
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.52 g/mol |
| CAS Number | 21133-53-9 |
| Appearance | Powder |
| Solubility | Soluble in DMSO and methanol |
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
This protocol describes an optimized method for the extraction of this compound from plant bark.[5][6]
Materials and Reagents:
-
Milled bark of Frangula alnus
-
Acetonitrile (B52724) (CH₃CN), HPLC grade
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Weigh approximately 300 mg of freshly milled bark into a suitable extraction vessel.
-
Add a solution of 68% acetonitrile in water.
-
Place the vessel in an ultrasonic bath.
-
Extract for 25 minutes at a controlled temperature of 35°C.
-
After extraction, centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the separation and quantification of this compound in approximately 25 minutes.[5][6][7]
Instrumentation and Columns:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: MN Nucleodur C18, 125 x 4 mm, 3 µm particle size.[5][6][7]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 435 nm |
| Injection Volume | 20 µL |
Gradient Elution Program:
A specific gradient program should be developed to ensure optimal separation of this compound from other related compounds like Glucofrangulin B, Frangulin A, and Frangulin B. A typical gradient might involve a linear increase in the percentage of Mobile Phase B over time.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
This method provides a faster analysis time of approximately 13 minutes.[5][6]
Instrumentation and Columns:
-
UHPLC system with a UV-Vis or PDA detector.
-
Column: Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm particle size.[5][6]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 435 nm |
| Injection Volume | To be optimized for the specific system |
Method Validation Summary
The described HPLC and UHPLC methods have been validated for robustness, with the resolution of the analytes being consistently greater than 1.5 under varied conditions.[5][6] Key validation parameters from a representative study are summarized below.
| Validation Parameter | HPLC Method | UHPLC Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Comparison of key parameters for HPLC and UHPLC methods.
References
- 1. Glucofrangulin [drugfuture.com]
- 2. CAS 21133-53-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:21133-53-9 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Purification of Glucofrangulin A using Column Chromatography
Introduction
Glucofrangulin A is a natural anthraquinone (B42736) glycoside found in the bark of the alder buckthorn (Frangula alnus or Rhamnus frangula).[1][2] It is of significant interest to researchers in pharmacology and drug development due to its traditional use as a laxative.[3] The biological activity of this compound is attributed to its interaction with various physiological pathways.[3] For in-depth study and potential therapeutic applications, a reliable method for its purification is essential. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography, based on established analytical HPLC methods and general chromatographic principles.
Principle of the Method
Column chromatography is a technique used to separate individual chemical compounds from a mixture.[4] The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase.[4] In this protocol, a polar stationary phase (silica gel) is used in conjunction with a mobile phase of increasing polarity (gradient elution). Compounds with lower polarity will travel through the column faster, while more polar compounds, like this compound, will have a stronger interaction with the stationary phase and elute later. This allows for the separation of this compound from other components in the crude extract.
Experimental Protocols
Extraction of Crude this compound from Frangula alnus Bark
This protocol is adapted from optimized ultrasonic extraction methods for related compounds.[1][5]
Materials:
-
Dried and milled bark of Frangula alnus
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, finely milled Frangula alnus bark.
-
Suspend the powdered bark in 1 L of 68% acetonitrile in water.[1]
-
Place the suspension in an ultrasonic bath and extract for 25 minutes at 35°C.[1]
-
Filter the mixture through a Büchner funnel to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The crude extract can be further dried (e.g., by lyophilization) and stored at 4°C until purification.
Purification of this compound by Column Chromatography
This protocol is a preparative adaptation of an analytical HPLC method.[1][2]
Materials and Equipment:
-
Glass chromatography column (e.g., 50 cm length, 5 cm diameter)
-
Silica (B1680970) gel (60-120 mesh)[4]
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile/Methanol (20:80 v/v)[1]
-
Crude this compound extract
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
HPLC system for fraction analysis
Procedure:
a. Column Packing:
-
Ensure the chromatography column is clean and dry.[4]
-
Prepare a slurry of silica gel in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed without air bubbles or cracks.[4]
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
b. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.[6]
c. Elution:
-
Begin elution with the initial mobile phase composition.
-
Gradually increase the proportion of Mobile Phase B to increase the polarity of the eluent. A suggested gradient is provided in the data tables below.
-
Maintain a constant flow rate (e.g., 5-10 mL/min, depending on column dimensions).
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.[4]
d. Fraction Analysis:
-
Monitor the separation by spotting aliquots of the collected fractions on a TLC plate. Develop the TLC plate using a suitable solvent system and visualize the spots under a UV lamp.
-
Pool the fractions that contain the compound of interest (this compound).
-
Confirm the presence and purity of this compound in the pooled fractions using analytical HPLC with a detection wavelength of 435 nm.[1][2]
e. Isolation of Pure this compound:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid this compound.
Data Presentation
Table 1: Column Chromatography Parameters (Preparative Scale)
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 50 cm x 5 cm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) |
| Flow Rate | 5-10 mL/min |
| Detection | Offline TLC and HPLC at 435 nm |
Table 2: Suggested Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0-10 | 95 | 5 |
| 10-60 | 95 → 50 | 5 → 50 |
| 60-90 | 50 → 20 | 50 → 80 |
| 90-100 | 20 → 5 | 80 → 95 |
| 100-110 | 5 | 95 |
| 110-120 | 95 | 5 |
Table 3: Analytical HPLC Parameters for Purity Assessment (adapted from[1][2])
| Parameter | Value/Description |
| Column | C18 reverse-phase (e.g., Nucleodur C18, 125 x 4 mm, 3 µm) |
| Mobile Phase A | Water + 1.25 mL/L Phosphoric Acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 435 nm |
| Injection Volume | 20 µL |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 21133-53-9: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC. | Semantic Scholar [semanticscholar.org]
- 6. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for In Vitro Testing of Glucofrangulin A's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays relevant for assessing the biological activities of Glucofrangulin A, an anthraquinone (B42736) glycoside with potential therapeutic applications. The protocols detailed below cover its primary activities: laxative, anti-inflammatory, and anti-cancer effects.
Laxative Activity
The laxative effect of this compound is primarily attributed to its hydrolysis by intestinal microbiota into the active aglycone, which then modulates intestinal motility and water transport. In vitro assays for this activity focus on modeling these key physiological events.
In Vitro Hydrolysis by Fecal Microflora
This assay simulates the conversion of the inactive this compound glycoside into its active form by gut bacteria.
Experimental Protocol:
-
Preparation of Fecal Slurry: Obtain fresh human or animal fecal samples and prepare a 10% (w/v) slurry in an anaerobic phosphate-buffered saline (PBS) solution.
-
Anaerobic Incubation: In an anaerobic chamber, incubate the fecal slurry with this compound (at various concentrations) at 37°C.
-
Sample Collection: Collect aliquots at different time points (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of this compound and the appearance of its active aglycone.
Intestinal Epithelial Permeability Assay (TEER)
This assay assesses the effect of the active form of this compound on the integrity of the intestinal barrier. A decrease in transepithelial electrical resistance (TEER) suggests an opening of tight junctions, which can contribute to increased fluid secretion into the lumen.
Experimental Protocol:
-
Cell Culture: Culture Caco-2 human colorectal adenocarcinoma cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.
-
TEER Measurement: Measure the initial TEER of the Caco-2 monolayers using a voltohmmeter.
-
Treatment: Add the active aglycone of this compound to the apical side of the monolayers at various concentrations.
-
Monitoring: Monitor TEER changes over time (e.g., 1, 4, 8, 24 hours) and compare to untreated controls. A significant decrease in TEER indicates increased paracellular permeability.[1]
Aquaporin Expression in Intestinal Epithelial Cells
Anthraquinones have been shown to down-regulate the expression of aquaporins (AQPs), water channels in the colon, which can contribute to a laxative effect by reducing water absorption from the stool.[2][3]
Experimental Protocol:
-
Cell Culture: Culture human colon adenocarcinoma cells (e.g., LoVo or Caco-2 cells).
-
Treatment: Treat the cells with the active aglycone of this compound at various concentrations for 24 hours.
-
RNA and Protein Extraction: Isolate total RNA and protein from the treated and untreated cells.
-
Analysis:
Quantitative Data for Related Anthraquinones (Laxative and Related Effects):
| Compound | Assay | Cell Line | Concentration | Effect |
| Rhein & Danthron | Furosemide Permeability | Caco-2 | Not specified | 3.6 and 3.0-fold increase, respectively |
| Rhein & Emodin (B1671224) | AQP4 Expression | LoVo | 20 mg/L | Significant down-regulation of AQP4 protein and mRNA |
Note: The data above is for related anthraquinones and serves as a reference for the expected effects of this compound's active metabolite.
Anti-inflammatory Activity
The potential anti-inflammatory effects of this compound can be investigated using assays that measure the inhibition of key inflammatory mediators and pathways.
Nitric Oxide (NO) Production in Macrophages
This assay determines the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the ability of this compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, a key event in the inflammatory process.
Experimental Protocol:
-
HRBC Preparation: Obtain fresh human blood and prepare a 10% (v/v) suspension of red blood cells in isotonic buffer.
-
Treatment: Incubate the HRBC suspension with various concentrations of this compound.
-
Hemolysis Induction: Induce hemolysis by adding a hypotonic saline solution.
-
Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release. A reduction in hemolysis compared to the control indicates membrane stabilization.
Quantitative Data for Related Anthraquinones (Anti-inflammatory Activity):
| Compound | Assay | Cell Line/System | IC50 (µM) |
| Anthracene (B1667546) derivative 1f | Superoxide Anion Production | Human Neutrophils | 13.8 ± 3.0 |
| Anthracene derivative 1g | Superoxide Anion Production | Human Neutrophils | 6.3 ± 4.1 |
| Purpurin | DPPH Radical Scavenging | Chemical Assay | 3.491 µg/mL |
Note: The data above is for related anthraquinone and anthracene derivatives and serves as a reference for the potential anti-inflammatory activity of this compound.[4][5]
Anti-Cancer Activity
The potential of this compound as an anti-cancer agent can be evaluated by assessing its cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death.
Cell Viability Assays (MTT and SRB)
These colorimetric assays are used to determine the cytotoxic (cell-killing) effect of this compound on cancer cells.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. A decrease in absorbance compared to the control indicates reduced cell viability.[6]
Experimental Protocol (SRB Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Washing and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Apoptosis and Caspase Activity Assays
These assays help to determine if this compound induces programmed cell death (apoptosis) and activates the key executioner enzymes, caspases.
Experimental Protocol (Caspase-3/7 Activity Assay):
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with this compound as described above.
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3 and/or caspase-7.
-
Signal Measurement: Measure the luminescence or fluorescence. An increase in signal indicates caspase activation.[7][8]
Quantitative Data for Related Anthraquinones (Anti-Cancer Activity):
| Compound | Assay | Cell Line | IC50 (µg/mL) |
| Fenugreek Fraction C (rich in saponins (B1172615) and flavonoids) | MTT | HeLa | 3.91 ± 0.03 |
| Fenugreek Fraction C (rich in saponins and flavonoids) | MTT | SKOV-3 | 3.97 ± 0.07 |
| Yamogenin | MTT | HeLa | 16.5 ± 0.59 |
| Diosgenin | MTT | HeLa | 16.3 ± 0.26 |
| Rhein | Cell Proliferation | Caco-2 | Significant reduction at 0.1 and 1 µg/ml |
Note: The data above is for other natural compounds, including those with structural similarities to components of plants containing anthraquinones, and serves as a reference for the potential anti-cancer activity of this compound.[9][10][11]
References
- 1. Anthranoid laxatives influence the absorption of poorly permeable drugs in human intestinal cell culture model (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Regulatory effect of anthraquinone derivatives from rhubarb on aquaporin 4 expression in colon of rats and in LoVo cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of total anthraquinone in rheum on aquaporin 2 expression in rat distal colon] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracenes derivatives in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajbs.scione.com [ajbs.scione.com]
- 7. Anthraquinone antitumour agents, doxorubicin, pirarubicin and benzoperimidine BP1, trigger caspase-3/caspase-8-dependent apoptosis of leukaemia sensitive HL60 and resistant HL60/VINC and HL60/DOX cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aloe emodin induces G2/M cell cycle arrest and apoptosis via activation of caspase-6 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Unraveling the Molecular Mysteries of Glucofrangulin A: A Look into its Mechanism of Action
For Immediate Release
Shanghai, China – December 21, 2025 – While Glucofrangulin A, an anthraquinone (B42736) glycoside, has been identified in various plant species, detailed scientific literature elucidating its specific mechanism of action in cellular signaling pathways, particularly in the context of anticancer research, remains limited. Current research provides a broader understanding of the bioactivities of the anthraquinone class of compounds, offering a foundational perspective from which the potential actions of this compound could be hypothesized and further investigated.
This document aims to provide researchers, scientists, and drug development professionals with a general overview of the established mechanisms of related anthraquinone compounds, which may serve as a guide for designing future mechanism of action studies for this compound. The protocols and data presented herein are based on studies of analogous compounds and should be adapted and validated specifically for this compound.
General Anticancer Mechanisms of Anthraquinones
Anthraquinone derivatives are known to exert their anticancer effects through a variety of mechanisms, primarily targeting key cellular processes involved in cancer progression. These mechanisms often include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical enzymes and signaling pathways.[1][2][3][4]
Table 1: Potential, Unverified Molecular Targets of this compound Based on Anthraquinone Studies
| Molecular Target Class | Specific Examples | Potential Effect |
| Topoisomerases | Topoisomerase I & II | Inhibition of DNA replication and repair, leading to cell death. |
| Protein Kinases | Akt, MAPK, EGFR | Modulation of signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6] |
| Apoptosis Regulators | Bcl-2 family proteins, Caspases | Induction of the intrinsic and extrinsic apoptotic pathways.[2] |
| Cell Cycle Regulators | Cyclins, Cyclin-Dependent Kinases (CDKs) | Arrest of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cell division.[6][7] |
Hypothetical Signaling Pathway for Anthraquinone-Induced Apoptosis
Based on studies of similar compounds, a potential mechanism for this compound could involve the induction of apoptosis through the mitochondrial pathway. This would entail the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Hypothetical apoptotic signaling pathway for this compound.
Experimental Protocols for Investigating Mechanism of Action
The following are generalized protocols that can be adapted to study the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Future Directions
The lack of specific research on this compound presents a significant opportunity for novel investigations. Future studies should focus on:
-
Determining the cytotoxic effects of this compound on a wide panel of cancer cell lines to identify potential therapeutic targets.
-
Elucidating the specific signaling pathways modulated by this compound using techniques such as Western blotting, RT-PCR, and kinase activity assays.
-
Identifying the direct molecular targets of this compound through methods like molecular docking and affinity chromatography.
-
Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
By systematically applying the established methodologies for studying anticancer compounds, the scientific community can begin to build a comprehensive understanding of the mechanism of action of this compound and unlock its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
- 6. A Bioinformatics Investigation into the Pharmacological Mechanisms of Sodium-Glucose Co-transporter 2 Inhibitors in Diabetes Mellitus and Heart Failure Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Glucofrangulin A in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and formulation of Glucofrangulin A for use in in vitro and in vivo experimental settings. The information is intended to guide researchers in accurately preparing this natural compound for biological assays and preclinical studies.
Physicochemical Properties of this compound
This compound is an anthraquinone (B42736) glycoside with the following properties:
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |
| Molecular Weight | 578.52 g/mol | [1][2] |
| Appearance | Solid, powder | [1][3] |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), methanol, ethanol, and pyridine.[2][3][4] | |
| Storage | Store at 2-8°C for short-term and desiccated at -20°C for long-term storage.[1][3] |
Formulation for In Vitro Experimental Studies
The formulation of this compound for in vitro studies, such as cell-based assays, requires careful preparation to ensure solubility and minimize solvent-induced cytotoxicity.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in cell culture media for experimental use.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.785 mg of this compound.
-
Dissolution: Transfer the weighed this compound into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain a low final DMSO concentration (typically ≤ 0.5%) to prevent solvent toxicity.[3]
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Intermediate Dilution (optional but recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in a small volume of complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can add 10 µL of the stock to 990 µL of culture medium.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture wells containing the final volume of medium to achieve the desired experimental concentrations. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution or 100 µL of the 100 µM intermediate solution.
-
Mixing: Gently mix the contents of the wells by swirling the plate or by gentle pipetting.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.
Considerations for In Vitro Assays:
-
Concentration Range: Based on studies with the similar compound emodin-8-O-glucoside, a concentration range of 1-200 µM can be considered for initial experiments.[5][6]
-
Cytotoxicity Assessment: It is recommended to perform a preliminary cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the non-toxic concentration range of this compound for the specific cell line being used.[7][8][9][10]
-
Assay Interference: Anthraquinones can be colored and redox-active, which may interfere with certain colorimetric or fluorometric assays. It is advisable to include appropriate controls, such as compound-only wells, and to use multiple mechanistically different assays to confirm findings.[3]
Formulation for In Vivo Experimental Studies
For oral administration in animal models, this compound needs to be formulated as a stable and homogenous suspension or solution to ensure accurate dosing.
Protocol 3: Preparation of an Oral Suspension for Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. A common vehicle for poorly water-soluble compounds is a solution containing a suspending agent and a surfactant.[11]
Materials:
-
This compound (solid powder)
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in purified water
-
0.1% (w/v) Polysorbate 80 (Tween® 80) in purified water
-
Sterile glass beaker or mortar and pestle
-
Stir plate and magnetic stir bar or homogenizer
-
Calibrated analytical balance
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of HPMC and 0.1 g of Polysorbate 80 in 100 mL of purified water. Stir until fully dissolved.
-
Wetting the Compound: Weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg/mL). Add a small amount of the vehicle to the powder to form a paste. This wetting step helps to prevent clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or triturating.
-
Homogenization: Use a magnetic stir plate or a homogenizer to ensure a uniform and stable suspension.
-
Storage: Store the suspension in a tightly sealed, light-protected container at 2-8°C. Shake well before each use to ensure homogeneity.
Considerations for In Vivo Studies:
-
Dosage: Based on studies with the aglycone emodin, oral doses ranging from 20-80 mg/kg have been used in mice.[7][12] A similar range can be considered for initial dose-ranging studies with this compound, taking into account the difference in molecular weight.
-
Administration: Administer the suspension via oral gavage using an appropriately sized feeding needle. The volume administered should be based on the animal's body weight.
-
Vehicle Control: A control group receiving the vehicle only should always be included in the study design.
Experimental Protocols for Signaling Pathway Analysis
This compound and related anthraquinone glycosides have been reported to modulate several signaling pathways. The following are generalized protocols for assessing the activation of these pathways.
Protocol 4: Western Blot Analysis of Protein Phosphorylation (p-Akt, p-ERK)
This protocol is for detecting changes in the phosphorylation status of key signaling proteins like Akt and ERK in response to this compound treatment.[13][14][15][16]
Workflow:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound for desired time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: Nrf2 Activation Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 antioxidant response pathway.[1][2][4][17][18]
Workflow:
-
Cell Culture: Use a cell line stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE).
-
Treatment: Seed the cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After the incubation period, lyse the cells using a luciferase lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., a constitutively expressed Renilla luciferase or total protein concentration) and express the results as fold induction over the vehicle control.
Protocol 6: GLUT4 Translocation Assay
This assay measures the insulin-mimetic effect of this compound by quantifying the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[19][20][21][22][23]
Workflow:
-
Cell Culture: Use a cell line expressing a tagged version of GLUT4 (e.g., L6-GLUT4myc myotubes).
-
Serum Starvation and Treatment: Serum-starve the cells and then treat with this compound or insulin (B600854) (as a positive control).
-
Detection of Surface GLUT4:
-
For ELISA-based methods: Fix the cells without permeabilizing and incubate with an antibody against the external tag (e.g., anti-myc). Then, add a secondary antibody conjugated to HRP and a colorimetric substrate. Measure the absorbance.
-
For flow cytometry: Incubate the live, non-permeabilized cells with a fluorescently labeled primary antibody against the external tag. Analyze the cells by flow cytometry to quantify the surface fluorescence.
-
-
Analysis: Express the results as a fold increase in surface GLUT4 compared to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 8. CytoTox-Glo™ Cytotoxicity Assay Protocol [promega.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. dojindo.com [dojindo.com]
- 11. benchchem.com [benchchem.com]
- 12. Safety of natural anthraquinone emodin: an assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Nrf2/ARE activation assay [bio-protocol.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of GLUT4 translocation in an in vitro cell model using postprandial human serum ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Resolution of Glucofrangulin A and B
Welcome to the technical support center for the chromatographic analysis of Glucofrangulin A and B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the high-performance liquid chromatography (HPLC) separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical structures of this compound and B?
A1: this compound and B are anthraquinone (B42736) glycosides.[1] this compound has a molecular formula of C27H30O14 and a molecular weight of 578.5 g/mol .[2] Glucofrangulin B has a molecular formula of C26H28O14 and a molecular weight of 564.49 g/mol . Both are monohydroxyanthraquinones.[2][3]
Q2: Why is it challenging to separate this compound and B using HPLC?
A2: this compound and B are structural isomers, meaning they have the same molecular formula but a different arrangement of atoms.[4] This chemical similarity results in very close retention times on a reversed-phase HPLC column, often leading to poor resolution or co-elution of the peaks.
Q3: What is a good starting point for an HPLC method for separating this compound and B?
A3: A reversed-phase C18 column is a common starting point for the separation of these compounds.[5] A typical mobile phase consists of a gradient mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric acid to control pH) and an organic modifier (e.g., a mixture of acetonitrile (B52724) and methanol).[1][5]
Troubleshooting Guide
This section provides solutions to common problems you may encounter when trying to resolve the peaks of this compound and B.
Problem 1: My this compound and B peaks are completely co-eluting (a single peak).
-
Possible Cause: The mobile phase composition is not optimal for separating these isomers.
-
Solution:
-
Adjust the Organic Modifier Ratio: If you are using a mixture of acetonitrile and methanol (B129727), systematically vary the ratio. For instance, a mobile phase B consisting of acetonitrile/methanol (20:80 v/v) has been shown to be effective.[1][5]
-
Modify the Gradient: A shallow gradient can often improve the separation of closely eluting peaks. Try decreasing the rate of change of the organic modifier concentration over time.
-
Change the Organic Modifier: If adjusting the ratio is insufficient, try using either 100% acetonitrile or 100% methanol as your organic modifier. Different organic solvents can alter the selectivity of the separation.[6]
-
Problem 2: The resolution between my this compound and B peaks is poor (Rs < 1.5).
-
Possible Cause 1: Suboptimal mobile phase conditions.
-
Solution 1:
-
Fine-tune the Mobile Phase: Make small, incremental changes to the organic modifier percentage or the pH of the aqueous phase.[6] Acidifying the mobile phase with phosphoric acid (e.g., 1.25 mL/L of 85% phosphoric acid in water) can improve peak shape and resolution.[1]
-
Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency. A temperature of 50°C has been used successfully.[1][5] Be cautious, as excessively high temperatures can degrade the column.
-
-
Possible Cause 2: Insufficient column efficiency.
-
Solution 2:
-
Decrease the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[4]
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., 3 µm or 1.7 µm) provide higher efficiency and better resolution.[1][4]
-
Increase Column Length: A longer column provides more surface area for interaction, which can lead to better separation.[4]
-
Problem 3: My peaks are broad and tailing.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution 1:
-
Adjust Mobile Phase pH: Tailing of acidic or basic compounds can be caused by interactions with residual silanols on the silica-based stationary phase. Adjusting the mobile phase pH to suppress the ionization of the analytes or the silanols can reduce tailing.[6]
-
Use a Different Column: Consider a column with a different stationary phase chemistry or one that is end-capped to minimize silanol (B1196071) interactions.
-
-
Possible Cause 2: Extra-column volume.
-
Solution 2:
-
Minimize Tubing Length: Keep the tubing connecting the injector, column, and detector as short as possible and use tubing with a small internal diameter.
-
Check for Voids: A void at the head of the column can cause peak broadening.[7] This can be caused by pressure shocks or operating at a pH that degrades the stationary phase.
-
Experimental Protocols
Baseline HPLC Method for this compound and B
This method is a good starting point for achieving separation.
| Parameter | Condition |
| Column | Reversed-Phase C18, 125 x 4 mm, 3 µm particle size[1][5] |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%)[1] |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v)[1][5] |
| Gradient | 0-10 min: 34-60% B10-15 min: 60% B15-17 min: 60-34% B17-25 min: 34% B |
| Flow Rate | 1.0 mL/min[1][5] |
| Column Temperature | 50 °C[1][5] |
| Detection Wavelength | 435 nm[1][5] |
| Injection Volume | 20 µL[5] |
Sample Preparation
-
Extraction: Extract the sample using an appropriate solvent. A mixture of 68% acetonitrile in water has been shown to be effective for extracting these compounds from plant material.[1]
-
Sonication: Sonicate the sample for approximately 25 minutes to ensure complete extraction.[1]
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[6]
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: Relationship between HPLC parameters and peak resolution.
References
- 1. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glucofrangulin B | C26H28O14 | CID 46173833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
Troubleshooting peak tailing in Glucofrangulin A HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Glucofrangulin A, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, exhibiting a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reproducibility of the analysis of this compound.
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: For phenolic compounds like this compound, the main causes of peak tailing include:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns.[1]
-
Inappropriate Mobile Phase pH: Operating at a mobile phase pH that is close to the pKa of this compound's phenolic groups or the column's silanol groups can result in mixed ionization states and peak distortion.[1]
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[1]
Q3: How do residual silanol groups on the HPLC column cause peak tailing with this compound?
A3: In reversed-phase HPLC columns (like C18), the silica (B1680970) backbone has silanol groups (Si-OH). While most of these are chemically bonded during the manufacturing process, some unreacted silanol groups, known as residual silanols, always remain. These residual silanols are acidic and can become ionized (negatively charged) at mobile phase pH values above 4. This compound, being a phenolic compound, is a weak acid and can interact with these ionized silanol groups through secondary polar interactions. This mixed-mode retention (hydrophobic interaction with the C18 phase and polar interaction with silanols) causes some this compound molecules to be retained longer, resulting in a tailed peak.[1]
Q4: What is a good starting point for the mobile phase pH when developing a method for this compound?
A4: A good starting point for the mobile phase pH is in the acidic range, typically between 2.0 and 3.0.[2] At this low pH, the ionization of residual silanol groups on the stationary phase is suppressed, minimizing secondary interactions that cause peak tailing.[1] Additionally, a low pH ensures that acidic analytes like this compound are in a single, protonated form, leading to more consistent retention and better peak shape. A published method for the analysis of glucofrangulins specifically uses a mobile phase with water adjusted to a pH of 2.0 with phosphoric acid.[3]
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment and Diagnosis
The first step is to identify the likely cause of the peak tailing. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Step 2: Mobile Phase Optimization
If chemical interactions are the suspected cause, optimizing the mobile phase is the most effective solution.
Experimental Protocol: Mobile Phase pH Adjustment
-
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
-
Initial Mobile Phase (Aqueous Component): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas. This will yield a pH of approximately 2.0.[3]
-
Organic Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 20:80 v/v) can be used as the organic phase.[3]
-
HPLC Conditions:
-
Procedure: a. Equilibrate the column with your initial gradient conditions. b. Inject a standard solution of this compound. c. If peak tailing persists, prepare alternative aqueous mobile phases with different acidic additives (e.g., 0.1% formic acid, 0.1% acetic acid) to evaluate their effect on peak shape. d. For a more systematic approach, prepare a series of aqueous mobile phases buffered at different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer system (e.g., phosphate (B84403) buffer). e. Analyze the this compound standard with each mobile phase and record the tailing factor.
Data Presentation: Effect of Mobile Phase Additives on Peak Tailing
| Mobile Phase Aqueous Component | Expected pH (approx.) | Expected Tailing Factor (Tf) | Comments |
| 0.1% Phosphoric Acid in Water | 2.0 | 1.0 - 1.2 | Recommended starting point. Suppresses silanol activity effectively.[3] |
| 0.1% Formic Acid in Water | 2.7 | 1.1 - 1.4 | Good alternative, volatile and MS-compatible. |
| 0.1% Acetic Acid in Water | 3.2 | 1.2 - 1.6 | Less acidic, may be less effective at suppressing silanol interactions. |
| Unbuffered Water/Organic Mix | 5.0 - 7.0 | > 2.0 | Not recommended. Significant tailing is likely due to ionized silanols. |
Step 3: Column Selection and Care
The choice of HPLC column is critical. If mobile phase optimization does not resolve the issue, consider the column itself.
-
Use High-Purity Silica Columns: Modern columns packed with high-purity (Type B) silica have a lower metal content and fewer accessible silanol groups, which significantly reduces peak tailing for polar and ionizable compounds.[4]
-
Consider End-Capped Columns: End-capping is a process that chemically bonds a small silane (B1218182) molecule to the residual silanol groups, effectively shielding them from interaction with analytes like this compound.
-
Column Flushing and Regeneration: If the column has been used with other samples or at high pH, it may be contaminated or the stationary phase may be compromised. Flush the column according to the manufacturer's instructions. A typical flush for a reversed-phase column involves washing with water, then isopropanol, and finally the mobile phase.
-
Check for Voids: A sudden drop in pressure or a split or broad peak can indicate a void at the head of the column. If a void is suspected, reversing and flushing the column (if the manufacturer permits) may help. However, a void often means the column needs to be replaced.
Step 4: Injection and Sample Considerations
-
Avoid Mass Overload: If the peak shape improves upon diluting the sample, then mass overload was likely the issue. Reduce the concentration of your sample or inject a smaller volume.[4]
-
Sample Solvent: The solvent in which your sample is dissolved should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.
Signaling Pathway and Interaction Diagram
The following diagram illustrates the key chemical interactions at the stationary phase surface that lead to peak tailing for this compound.
Caption: Interactions causing peak tailing and the effect of low pH.
References
Optimization of extraction parameters for maximizing Glucofrangulin A yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Glucofrangulin A.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most critical parameters I should investigate first?
A1: Low yields can stem from several factors. The most critical parameters to re-evaluate are your choice of solvent, extraction temperature, and the physical state of your plant material. The solvent's polarity must be well-matched to this compound. The temperature needs to be high enough to ensure efficient extraction but low enough to prevent thermal degradation.[1][2] Finally, the plant material should be finely ground to maximize the surface area available for solvent contact, which significantly enhances extraction efficiency.[3]
Q2: Which extraction method is generally recommended for maximizing this compound yield?
A2: Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended.[1] These techniques often result in higher yields in shorter times and with less solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[1][3] Specifically, UAE has been effectively optimized for this compound extraction from Frangula alnus bark.[4][5]
Q3: How can I prevent the degradation of this compound during the extraction process?
A3: this compound, an anthraquinone (B42736) glycoside, can be sensitive to high temperatures and extreme pH levels. To minimize degradation, use the lowest effective temperature and minimize the extraction duration.[1][2] For instance, optimized ultrasonic extraction has been successful at a moderate temperature of 35°C.[4][5] Avoid highly acidic or alkaline conditions unless specifically required for a particular protocol, as pH can affect the stability of glycosides.[6]
Q4: What is the ideal solvent system for extracting this compound?
A4: The choice of solvent is crucial.[1] For this compound, a polar solvent system is required. A study using response surface methodology identified an aqueous solution of 68% acetonitrile (B52724) as the optimal extraction solvent.[4][5] Ethanol-water mixtures are also commonly used for extracting phenolic compounds and glycosides from plant materials and can be a good starting point for optimization.[2][7]
Q5: How important is the solvent-to-solid ratio in the extraction process?
A5: The solvent-to-solid ratio is a key parameter that influences extraction efficiency.[1][8] A higher ratio can lead to a better extraction yield by ensuring the complete submersion of the plant material and maintaining a sufficient concentration gradient for mass transfer. However, an excessively large volume of solvent can be wasteful and may complicate downstream processing. This parameter should be optimized for your specific experimental setup.[9]
Q6: My analytical results (HPLC/UHPLC) are inconsistent. What should I check?
A6: Inconsistent analytical results can be due to issues with sample preparation, the analytical method itself, or compound stability. Ensure your extracted samples are properly filtered and diluted. Verify the stability of this compound in your final solution; it may degrade if stored for extended periods, especially at room temperature.[10] Review your HPLC/UHPLC method parameters, including the mobile phase composition, column temperature, and flow rate, to ensure they are robust and validated.[4][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction method. | Switch from conventional methods (maceration) to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[1] |
| Sub-optimal solvent system. | Optimize the solvent polarity. An empirically determined optimum is 68% acetonitrile in water.[4][5] Consider screening different ethanol/methanol-water ratios. | |
| Inadequate sample preparation. | Ensure the plant material (Frangula bark) is dried to a low moisture content and ground into a fine powder (e.g., 40-60 mesh) to increase surface area.[3] | |
| Poor quality of raw material. | The concentration of bioactive compounds can vary based on harvesting time, plant age, and storage conditions.[11] Use authenticated and properly stored plant material. | |
| Co-extraction of Impurities | Low selectivity of the solvent. | Adjust the polarity of the solvent system. A step-wise extraction with solvents of increasing polarity might help in separating unwanted compounds. |
| Extraction time is too long. | Reduce the extraction time. Longer durations can lead to the extraction of more complex and undesirable compounds.[1] | |
| Degradation of Target Compound | Extraction temperature is too high. | Lower the extraction temperature. The optimal temperature for UAE has been found to be 35°C.[4][5] For other methods, perform a temperature optimization study. |
| Prolonged exposure to heat/light. | Minimize the extraction time and protect the extract from direct light, especially during processing and storage. | |
| Inconsistent Batch-to-Batch Results | Variation in raw material. | Standardize the source, age, and pre-processing of the plant material. |
| Lack of process control. | Precisely control all extraction parameters: time, temperature, solvent-to-solid ratio, and agitation/sonication power.[1] |
Quantitative Data Summary
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of this compound Data derived from response surface methodology optimization for Frangula alnus bark.
| Parameter | Optimal Value | Reference |
| Extraction Solvent | 68% Acetonitrile (CH₃CN) in Water | [4][5] |
| Extraction Temperature | 35 °C | [4][5] |
| Extraction Duration | 25 minutes | [4][5] |
Table 2: Recommended Analytical Conditions for this compound Quantification Based on validated HPLC and UHPLC methods.
| Parameter | HPLC | UHPLC | Reference |
| Stationary Phase (Column) | MN Nucleodur C18 (125x4 mm, 3 µm) | Waters Acquity UPLC BEH C18 (100x2.1 mm, 1.7 µm) | [4][5] |
| Mobile Phase A | Water + 1.25 mL/L Phosphoric Acid (85%) | Water + 1.25 mL/L Phosphoric Acid (85%) | [4][5] |
| Mobile Phase B | Acetonitrile/Methanol (B129727) (20:80) | Acetonitrile/Methanol (20:80) | [4][5] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | [4][5] |
| Column Temperature | 50 °C | 50 °C | [4][5] |
| Detection Wavelength | 435 nm | 435 nm | [4][5] |
| Run Time | ~25 minutes | ~13 minutes | [4][5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized parameters for extracting this compound from Frangula alnus bark.
-
Sample Preparation:
-
Dry the bark material at 40-50°C to a constant weight.
-
Grind the dried bark into a fine powder (e.g., 40-60 mesh) using a laboratory mill.
-
-
Extraction Setup:
-
Weigh 1.0 g of the powdered bark material and place it into a 50 mL conical flask or a suitable extraction vessel.
-
Prepare the extraction solvent by mixing 68% acetonitrile and 32% distilled water (v/v).
-
Add 20 mL of the extraction solvent to the vessel (achieving a 20:1 solvent-to-solid ratio).
-
-
Ultrasonication:
-
Place the extraction vessel into an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the vessel.
-
Set the ultrasonic bath temperature to 35°C.
-
Sonicate the sample for 25 minutes.
-
-
Sample Recovery:
-
After sonication, remove the vessel from the bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean collection tube.
-
-
Preparation for Analysis:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for quantification of this compound using HPLC or UHPLC.
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general procedure for quantifying this compound based on the parameters in Table 2.
-
Instrument Setup:
-
Equip the HPLC system with a C18 column (e.g., MN Nucleodur C18, 125x4 mm, 3 µm).
-
Set the column oven temperature to 50°C.
-
Set the UV detector wavelength to 435 nm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.25 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Degas the solution.
-
Mobile Phase B: Mix HPLC-grade acetonitrile and methanol in a 20:80 ratio. Degas the solution.
-
-
Chromatographic Run:
-
Set the flow rate to 1.0 mL/min.
-
Establish a suitable gradient program to ensure the separation of this compound from other related compounds (e.g., frangulins, Glucofrangulin B). A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 15-20 minutes.
-
Inject 10-20 µL of the filtered extract (from Protocol 1) or standard solutions.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of Glucofranglin A at several concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area against the calibration curve.
-
Visualizations
Caption: Workflow for the systematic optimization of extraction parameters.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Relationship between key parameters and final extraction yield.
References
- 1. jocpr.com [jocpr.com]
- 2. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC. | Semantic Scholar [semanticscholar.org]
- 6. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. customprocessingservices.com [customprocessingservices.com]
Stability of Glucofrangulin A in different solvents and temperatures
Welcome to the technical support center for Glucofrangulin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during experiments. The information is based on available scientific literature and general principles for anthraquinone (B42736) glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other anthraquinone glycosides, is primarily influenced by temperature, pH, the solvent system, and exposure to light. Hydrolysis of the glycosidic bonds and oxidation of the aglycone are the main degradation pathways.
Q2: What is the recommended solvent for dissolving and storing this compound?
Q3: How should I store my this compound solutions?
A3: For optimal stability, stock solutions should be stored at low temperatures, preferably -20°C or -80°C, in tightly sealed vials to prevent moisture absorption and solvent evaporation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For working solutions, preparation should be done as close to the time of the experiment as possible. If short-term storage is necessary, keep the solution at 4°C and protect it from light.
Q4: My experimental results are inconsistent. Could this be due to this compound degradation?
A4: Yes, inconsistent results, such as a decrease in biological activity or variable peak areas in chromatography, can be a strong indicator of compound degradation. We recommend preparing fresh solutions for each experiment or, if using a stored solution, running a quality control check (e.g., via HPLC-UV) to assess the purity and concentration of this compound before use.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation products would likely result from the hydrolysis of the glycosidic linkages, yielding the aglycone, frangulin A, and the respective sugar moieties (glucose and rhamnose). Further degradation or oxidation of the aglycone could also occur, especially under harsh conditions.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid Loss of Potency or Activity in Cell-Based Assays
-
Possible Cause 1: Instability in Aqueous Media. this compound may be unstable in aqueous cell culture media, especially at physiological pH (around 7.4) and 37°C. Anthraquinone glycosides can be more susceptible to hydrolysis at neutral or alkaline pH.[3]
-
Solution: Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the medium immediately before the experiment. Ensure the final concentration of the organic solvent is compatible with your cell line.
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture medium, such as serum proteins, could potentially bind to or metabolize this compound, reducing its effective concentration.
-
Solution: If feasible for your experimental design, consider conducting initial experiments in a serum-free medium to assess if serum components are affecting the compound's activity.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/UPLC Analysis
-
Possible Cause 1: On-Column or In-Solution Degradation. High temperatures and non-optimal pH of the mobile phase can cause degradation during the analytical run. Similarly, the sample may have degraded in the autosampler vial.
-
Solution: For HPLC analysis, using a mobile phase with a slightly acidic pH can improve the stability of anthraquinone glycosides.[1] A study on related compounds found that a mobile phase containing phosphoric acid suppressed degradation.[1] Ensure the column temperature is not excessively high; a validated method uses 50°C.[1] If samples are in the autosampler for an extended period, consider using a cooled autosampler (e.g., set to 4°C).
-
-
Possible Cause 2: Contaminated Solvent or Glassware. Impurities in solvents or residues on glassware can catalyze degradation.
-
Solution: Use high-purity (e.g., HPLC or LC-MS grade) solvents for sample preparation and mobile phases. Ensure all glassware is thoroughly cleaned and dried.
-
Issue 3: Poor Solubility or Precipitation of the Compound
-
Possible Cause 1: Inappropriate Solvent Choice. this compound has limited solubility in purely aqueous solutions.
-
Solution: For preparing stock solutions, use organic solvents such as DMSO, methanol, or ethanol (B145695). For aqueous working solutions, it may be necessary to use a co-solvent system, but be mindful of the co-solvent's potential effects on your experiment.
-
-
Possible Cause 2: "Salting Out" or Precipitation upon Dilution. Diluting a concentrated organic stock solution into an aqueous buffer can sometimes cause the compound to precipitate if its solubility limit is exceeded.
-
Solution: Perform serial dilutions. When diluting the stock, add the aqueous buffer to the stock solution slowly while vortexing to ensure proper mixing. Avoid a large single-step dilution if possible.
-
Data Summary
Due to the limited availability of direct stability studies on this compound, the following tables provide a summary of recommendations based on data for related anthraquinone glycosides and general best practices.
Table 1: Recommended Solvents and Storage Conditions for this compound Solutions
| Solvent System | Temperature | Duration | Recommendation |
| Anhydrous DMSO, Ethanol | -80°C or -20°C | Long-term (Months) | Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles. |
| THF/Water (7:3) | 4°C | Short-term (Days) | May prevent degradation for short periods.[1] |
| 0.1% Phosphoric Acid in Acetonitrile/Water (4:1) | 37°C | Short-term (Days) | Shown to suppress degradation of related compounds.[1] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Room Temp or 37°C | Very short-term (Hours) | Use with caution. Prepare fresh for each experiment. Degradation is likely. |
| Methanol | 4°C to 37°C | Short to Medium-term | Not recommended for storage. Degradation of related compounds has been observed.[1] |
Table 2: Influence of Experimental Conditions on this compound Stability
| Condition | Factor | Potential Impact on Stability | Mitigation Strategy |
| Temperature | High ( > 40°C) | Increases rate of hydrolysis and degradation.[3] | Maintain solutions at low temperatures (4°C for short-term, ≤ -20°C for long-term). |
| Freeze-Thaw Cycles | Can accelerate degradation of complex molecules. | Aliquot stock solutions into single-use vials. | |
| pH | Neutral to Alkaline (pH > 7) | May promote hydrolysis of glycosidic bonds.[3] | Use slightly acidic conditions (pH 3-6) for solutions where possible. |
| Strongly Acidic (pH < 2) | Can cause rapid acid-catalyzed hydrolysis. | Avoid harsh acidic conditions unless required for a specific reaction. | |
| Solvent | Protic Solvents (e.g., water, methanol) | Can participate in hydrolysis reactions. | Use aprotic solvents (e.g., DMSO, THF) for stock solutions. Use high-purity, anhydrous solvents. |
| Light | UV or broad-spectrum light | Anthraquinone structures can be light-sensitive. | Store solutions in amber vials or protect them from light by wrapping vials in foil. |
Experimental Protocols
Protocol: A General Method for Assessing this compound Stability
This protocol outlines a general workflow to determine the stability of this compound in a specific solvent and at a given temperature. The primary analytical method used is High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of high-purity this compound solid.
-
Dissolve it in the chosen solvent (e.g., DMSO, 80% methanol) to a precise final concentration (e.g., 1 mg/mL). This is your T=0 stock solution.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple, identical vials appropriate for the storage conditions to be tested (e.g., amber HPLC vials).
-
Prepare separate sets of vials for each condition (e.g., one set for 4°C, one for 25°C, and one for 40°C).
-
-
Time-Point Analysis:
-
Initial Analysis (T=0): Immediately after preparation, take one vial and analyze it by HPLC-UV. This provides the initial concentration and purity profile.
-
Subsequent Analyses: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze each sample by HPLC-UV using a validated method.
-
-
HPLC-UV Method:
-
A validated method for analyzing this compound can be adapted from the literature.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 125 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% phosphoric acid (to ensure acidic pH).
-
Mobile Phase B: Acetonitrile/Methanol (20:80 v/v).
-
Gradient Elution: A suitable gradient to separate this compound from its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 435 nm.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 sample using the peak area from the chromatogram.
-
Plot the percentage of remaining this compound versus time for each condition.
-
Identify and, if possible, quantify any new peaks that appear in the chromatogram, as these are likely degradation products.
-
Visualizations
Caption: Workflow for a time-course stability study of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Preventing degradation of Glucofrangulin A during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glucofrangulin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during your experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural anthraquinone (B42736) glycoside found in the bark of plants such as Frangula alnus. It is a subject of interest for its potential therapeutic properties. However, as a glycoside, it is susceptible to degradation, primarily through hydrolysis of its glycosidic bonds. This degradation can lead to the formation of its metabolites, including frangulin A and emodin (B1671224), which may have different biological activities and could lead to inaccurate experimental results. Therefore, maintaining the structural integrity of this compound during sample preparation is critical for reliable research.
Q2: What are the main factors that cause this compound degradation?
The primary factors leading to the degradation of this compound are:
-
pH: Acidic conditions can catalyze the hydrolysis of the glycosidic linkages.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[1][2][3]
-
Enzymatic Activity: The presence of native enzymes (glycosidases) in the plant material can lead to enzymatic degradation of the glycoside.
-
Oxidation: While less documented for this compound specifically, anthraquinones can be susceptible to oxidative degradation.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during sample preparation and provides solutions to minimize degradation.
Issue 1: Low yield of this compound in the final extract.
This could be due to degradation during the extraction process.
-
Potential Cause: Use of acidic extraction solvents or prolonged exposure to high temperatures.
-
Solution:
-
Solvent Selection: Employ neutral or slightly alkaline extraction solvents. Mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% ethanol) are effective for extracting polar glycosides like this compound.[4] Avoid the use of hot methanol or ethanol as it can lead to the formation of artifacts.[4]
-
Temperature Control: Perform extractions at room temperature or under controlled, mild heating. If heat is necessary to inactivate enzymes, it should be applied for a minimal duration.
-
pH Adjustment: Consider using a buffer or a small amount of a basic salt like sodium bicarbonate in your extraction solvent to maintain a neutral to slightly alkaline pH.
-
Issue 2: Presence of high levels of frangulin A and emodin in the sample.
This indicates that hydrolysis of this compound has occurred.
-
Potential Cause: Acidic conditions during extraction, processing, or storage.
-
Solution:
-
pH Monitoring and Control: Ensure all solutions used in the sample preparation, including mobile phases for chromatography, are pH-neutral or slightly alkaline.
-
Acid Avoidance: If acid is used for any step (e.g., to aid in the extraction of other compounds), it should be neutralized as quickly as possible.
-
Storage Conditions: Store extracts and purified samples in a neutral or slightly alkaline buffer at low temperatures (-20°C or below) to slow down hydrolysis.
-
Issue 3: Inconsistent results between different batches of samples.
This may be due to variable enzymatic degradation in the starting plant material.
-
Potential Cause: Inconsistent inactivation of native plant enzymes.
-
Solution:
-
Enzyme Inactivation: Immediately after harvesting and grinding the plant material, inactivate endogenous enzymes. This can be achieved by briefly heating the sample or by using extraction solvents containing enzyme inhibitors.
-
Standardized Protocol: Adhere to a strict and consistent sample preparation protocol for all batches to ensure uniformity.
-
Data Presentation: Stability of Anthraquinone Glycosides
| Temperature (°C) | pH | Degradation Rate Constant (k) | Half-life (t1/2) | Stability |
| 2 | 3 | Low | Long | High |
| 2 | 7 | Lower | Longer | Higher |
| 37 | 3 | Moderate | Shorter | Moderate |
| 37 | 7 | Higher | Shorter | Lower |
| 75 | 3 | High | Short | Low |
| 75 | 7 | Very High | Very Short | Very Low |
Table 1: General influence of temperature and pH on the degradation kinetics of anthocyanins, providing a model for the expected behavior of this compound.[5]
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimized Degradation
This protocol focuses on extracting this compound while minimizing hydrolysis and enzymatic degradation.
-
Sample Preparation:
-
Dry the plant material (e.g., Frangula alnus bark) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material with 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with constant agitation for 24 hours.
-
Alternatively, for a faster extraction, use ultrasound-assisted extraction (UAE) at a controlled temperature (not exceeding 40°C) for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper or membrane to remove solid particles.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the concentrated extract at -20°C or below in a neutral pH buffer.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This method can be used to quantify this compound and its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of:
-
A: Water with a neutral or slightly alkaline buffer (e.g., ammonium (B1175870) acetate).
-
B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 224 nm or 280 nm.
-
Column Temperature: Maintain at a controlled room temperature (e.g., 25°C).
Mandatory Visualizations
Degradation Pathway of this compound
Caption: Hydrolytic degradation pathway of this compound.
Experimental Workflow for Stable this compound Extraction
Caption: Recommended workflow for this compound extraction.
Signaling Pathways of Emodin (this compound Metabolite)
1. Inhibition of NF-κB Signaling Pathway
Caption: Emodin's inhibition of the NF-κB inflammatory pathway.[6][7]
2. Antagonism of P2X7 Receptor
Caption: Emodin antagonizes the P2X7 receptor to inhibit cancer cell invasion.[8][9]
3. Activation of AMPK Signaling Pathway
Caption: Emodin activates the AMPK pathway, improving metabolic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthraquinone emodin inhibits human cancer cell invasiveness by antagonizing P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ATP-induced macrophage death by emodin via antagonizing P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of Glucofrangulin A in plant samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects during the quantitative analysis of Glucofrangulin A in complex plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of analyzing this compound in plant samples?
A1: The "matrix" refers to all components within a plant sample other than the analyte of interest, this compound. These components can include pigments, lipids, sugars, phenols, and other secondary metabolites.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analysis.[1][2]
Q2: What are the primary causes of matrix effects when analyzing plant extracts?
A2: Plant extracts are inherently complex mixtures. The primary causes of matrix effects include:
-
High Concentrations of Endogenous Compounds: Components like chlorophylls, phospholipids (B1166683), and polyphenols can co-elute with this compound and compete for ionization, often leading to signal suppression.[1][3]
-
Ionization Competition: In electrospray ionization (ESI), the most common technique, a finite number of charges are available in the ion source. High concentrations of matrix components can "steal" these charges from the analyte, reducing its signal.[1]
-
Changes in Physical Properties: The presence of high concentrations of matrix components can alter the viscosity and surface tension of the droplets in the ESI source, which affects solvent evaporation and the efficiency of ion formation.[1]
Q3: How can I determine if my analysis of this compound is impacted by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates a region of matrix-induced suppression or enhancement, respectively.[4]
-
Post-Extraction Spike Method: This is a quantitative method to determine the precise impact of the matrix. The response of an analyte spiked into a blank matrix extract after the extraction process is compared to the response of the same analyte in a neat (clean) solvent.[2][4] This method allows for the calculation of the Matrix Factor (MF) and the percentage of matrix effect.
Q4: What is the difference between "absolute" and "relative" matrix effects?
A4:
-
Absolute Matrix Effect: This refers to the ion suppression or enhancement observed for an analyte in a single sample matrix compared to a clean standard. It is quantified using the post-extraction spike method.[5]
-
Relative Matrix Effect: This describes the variation in matrix effects between different samples or different lots of the same matrix. If the matrix effect is not consistent across all samples, it can lead to poor reproducibility and inaccurate quantification, even when using an internal standard.[5]
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in quantitative results for this compound across different samples.
-
Possible Cause: Significant and variable matrix effects between individual plant samples.[3]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method (see Protocol 1) for a representative set of your most variable samples. This will confirm if inconsistent matrix effects are the source of the variability.[1]
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE), to remove a broader range of interfering compounds. Mixed-mode SPE can be particularly effective for complex plant matrices.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for variable matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[4]
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank plant matrix extract that is representative of your samples (see Protocol 3). This helps to normalize the matrix effect across calibrators and samples.[6]
-
Issue 2: Low signal intensity and poor sensitivity for this compound, even at expected concentrations.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.[1]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to determine if this compound is eluting in a region of significant ion suppression.
-
Modify Chromatographic Conditions: Adjust the HPLC/UHPLC gradient, mobile phase composition, or select a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to shift the retention time of this compound away from the interfering compounds.[2]
-
Optimize Sample Preparation: Enhance your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing phospholipids and other compounds known to cause strong ion suppression.[7]
-
Dilute the Sample: A simple 1:5 or 1:10 dilution of the final extract with the initial mobile phase can significantly reduce the concentration of interfering matrix components, thereby lessening the suppression effect.[4] Be aware that this will also dilute your analyte, so ensure your method has sufficient sensitivity.
-
Issue 3: Unexpected or "ghost" peaks appearing in the chromatogram.
-
Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from a previous injection of a concentrated sample or standard.[1]
-
Troubleshooting Steps:
-
Run Blanks: Inject a solvent blank followed by a matrix blank (an extract of a plant sample known not to contain this compound) to identify the source of the contamination.[1]
-
Optimize Needle Wash: Ensure the injector's needle wash solution is effective. A strong organic solvent or a mixture that mimics the final elution conditions is often necessary to prevent carryover.[1]
-
Check Solvents and Reagents: Ensure all solvents and reagents used in sample preparation and the mobile phase are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.
-
Data on Mitigation Strategies
The following table summarizes the typical effectiveness of various sample preparation techniques in reducing matrix effects in plant extracts.
| Sample Preparation Technique | Typical Reduction in Matrix Effect (%) | Advantages | Disadvantages |
| Dilution (1:10) | 20 - 50% | Simple, fast, and inexpensive.[4] | Reduces analyte sensitivity; may not be sufficient for highly complex matrices.[4] |
| Liquid-Liquid Extraction (LLE) | 50 - 80% | Effective at removing highly non-polar interferences like lipids.[7] | Can be labor-intensive and may use large volumes of organic solvents.[8] |
| Solid-Phase Extraction (SPE) | 70 - 95% | Highly selective and effective at removing a wide range of interferences.[1] Can be automated. | Requires method development to optimize analyte recovery; can be more time-consuming.[1][6] |
| QuEChERS | 75 - 95% | Fast, simple, and uses minimal solvent. Effective for a broad range of analytes. | May require optimization of the d-SPE cleanup step for specific matrix types.[8] |
| Mixed-Mode SPE | 85 - 99% | Provides exceptionally clean extracts by combining multiple interaction mechanisms (e.g., reversed-phase and ion-exchange).[1] | More complex and requires more extensive method development.[1] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effects
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range concentration from your calibration curve).
-
Set B (Post-Spiked Matrix): Prepare a blank plant extract using your established sample preparation method. After the final step (e.g., evaporation), spike this compound into this extract at the same final concentration as Set A.
-
Set C (Blank Matrix): A blank plant extract prepared with no spiked analyte.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B - Peak Area of Analyte in Set C) / Peak Area of Analyte in Set A[1]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate % Matrix Effect:
-
% Matrix Effect = (1 - MF) * 100%[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extract Cleanup
This is a general protocol using a reversed-phase (C18) cartridge. It should be optimized for your specific application.
-
Cartridge Conditioning: Sequentially pass 1-2 cartridge volumes of methanol (B129727), followed by 1-2 volumes of water through the C18 SPE cartridge. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the plant extract, which has been previously reconstituted in a weak, aqueous solvent (e.g., 5% methanol in water), onto the cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining this compound.[1]
-
Elution: Elute this compound with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]
Protocol 3: Matrix-Matched Calibration
This protocol helps to compensate for consistent matrix effects.
-
Prepare a Blank Matrix Extract: Extract a representative blank plant sample (confirmed to not contain this compound) using your validated sample preparation method.[6]
-
Create a Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).
-
Prepare Calibration Standards: Perform a serial dilution of the stock solution directly into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations.
-
Analyze and Construct Curve: Analyze these matrix-matched calibrators using your LC-MS/MS method and construct the calibration curve. The matrix components present in the calibrators should mimic those in the actual samples, thereby normalizing the effect on ionization.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Experimental design for the post-extraction spike method.
Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effects | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Towards Greener Sample Preparation: A Review on Micro-QuEChERS Advances and Applications in Food, Environmental, and Biological Matrices [mdpi.com]
Technical Support Center: Enhancing Glucofrangulin A Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of Glucofrangulin A. The following guides and frequently asked questions (FAQs) address common challenges encountered during extraction, chromatography, and scale-up, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent methods for purifying this compound involve a combination of extraction, followed by chromatographic techniques. Initially, crude extracts are typically obtained from plant sources, such as the bark of Rhamnus frangula, using methods like ultrasonic-assisted extraction (UAE) with ethanol (B145695) or methanol (B129727) solutions.[1] The primary purification is often achieved using macroporous adsorption resins (MARs) to capture and enrich the glycoside fraction.[2][3] For final polishing and to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 reversed-phase column is commonly employed.[1]
Q2: What is a typical yield and purity I can expect for this compound purification?
A2: The yield and purity of this compound can vary significantly depending on the starting material, extraction method, and purification strategy. Generally, after an optimized extraction and multi-step chromatographic purification, it is possible to achieve high purity. While specific yield data for a complete process is not extensively published in a single source, individual steps can be optimized for high recovery. For instance, recovery of similar anthraquinone (B42736) glycosides after macroporous resin enrichment can reach up to 89%.[2] Final purity after preparative HPLC is often expected to be above 95%.
Q3: How can I improve the efficiency of my initial extraction of this compound?
A3: To enhance extraction efficiency, consider implementing ultrasonic-assisted extraction (UAE). This technique utilizes acoustic cavitation to disrupt plant cell walls, improving solvent penetration and reducing extraction time and temperature.[1] Optimizing the solvent system is also crucial; a mixture of ethanol or methanol and water is often effective. The addition of a small amount of a weak base, such as sodium bicarbonate, can also improve the extraction of acidic compounds like anthraquinone glycosides.[1]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Purification
Q4: I am observing peak tailing for my this compound peak in HPLC. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC for a compound like this compound, an anthraquinone glycoside, can arise from several factors:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of this compound, causing tailing.
-
Solution: Use an end-capped C18 column or a column with a base-deactivated silica (B1680970) stationary phase. Alternatively, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If you need to process a large amount of material, consider scaling up to a larger diameter preparative column.
-
-
Low Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to poor peak shape.
Q5: My HPLC chromatogram shows poor resolution between this compound and other components. How can I improve the separation?
A5: Improving resolution in HPLC requires optimizing several chromatographic parameters:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) and its ratio to the aqueous phase significantly impact selectivity.
-
Solution: Perform a gradient optimization. A shallow gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers; for instance, switching from acetonitrile to methanol can alter the elution order and improve resolution.
-
-
Column Chemistry: Not all C18 columns are the same.
-
Solution: Try a C18 column with a different bonding density or a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.
-
-
Temperature: Column temperature affects mobile phase viscosity and analyte retention.
-
Solution: Increasing the column temperature can improve efficiency and sometimes alter selectivity. A typical temperature for separating frangulins is around 50°C.[1]
-
Macroporous Resin Chromatography
Q6: I am experiencing low binding of this compound to my macroporous resin. What should I do?
A6: Low binding of your target compound to the macroporous resin can be due to several factors:
-
Incorrect Resin Choice: The polarity of the resin must be appropriate for the analyte. This compound is a moderately polar glycoside.
-
Solution: Select a resin with appropriate polarity. For glycosides, weakly polar or non-polar resins like the X-5, AB-8, or D101 have shown good performance for similar compounds.[2][4][5] It is recommended to screen several resins with varying polarities and surface areas to find the optimal one for this compound.[4]
-
-
High Flow Rate during Loading: A fast flow rate reduces the contact time between the analyte and the resin, leading to poor adsorption.
-
Solution: Decrease the loading flow rate to allow for sufficient interaction time.
-
-
Inappropriate Sample Concentration: A very high concentration of the crude extract can lead to competition for binding sites and reduced efficiency.
-
Solution: Dilute the crude extract before loading it onto the column.
-
Q7: The recovery of this compound from the macroporous resin is low after elution. How can I improve it?
A7: Low recovery during elution is a common issue that can be addressed by optimizing the desorption conditions:
-
Inadequate Elution Solvent: The eluting solvent may not be strong enough to desorb the bound this compound.
-
Solution: Increase the concentration of the organic solvent (e.g., ethanol or methanol) in the elution buffer. A stepwise gradient of increasing organic solvent concentration can be effective. For anthraquinone glycosides, an ethanol concentration of around 40% has been shown to be effective for elution.[2]
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be sufficient to completely desorb the compound.
-
Solution: Increase the volume of the elution buffer. Monitor the eluate with a UV detector or by TLC/HPLC to ensure that all the product has been eluted.
-
-
Irreversible Binding: In some cases, strong interactions can lead to irreversible binding.
-
Solution: If recovery remains low after optimizing the elution solvent, consider a different resin with a lower binding affinity.
-
Compound Stability and Degradation
Q8: I suspect my this compound is degrading during the purification process. What are the likely causes and how can I prevent it?
A8: Glycosides like this compound can be susceptible to degradation under certain conditions:
-
pH Extremes: Both strongly acidic and strongly basic conditions can lead to the hydrolysis of the glycosidic bond, cleaving the sugar moieties from the emodin (B1671224) core. The aglycone, frangulin, or emodin may then be detected as impurities.
-
Solution: Maintain the pH of your solutions within a mild range (e.g., pH 4-7) whenever possible. If acidic or basic conditions are necessary for a particular step, minimize the exposure time and temperature.
-
-
Elevated Temperatures: High temperatures can accelerate degradation reactions.[6][7][8][9][10]
-
Solution: Perform purification steps at room temperature or, if necessary, in a cold room (4°C) to minimize thermal degradation. Avoid prolonged heating of extracts.
-
-
Oxidation: Anthraquinone structures can be susceptible to oxidation, especially in the presence of light and oxygen.
-
Solution: Protect your samples from light by using amber vials or covering glassware with aluminum foil. Purging solvents with nitrogen or argon can help to minimize exposure to oxygen.
-
Data Presentation
Table 1: Comparison of Macroporous Resins for Glycoside Purification
| Resin Type | Polarity | Typical Adsorption Capacity (mg/g) | Typical Recovery Rate (%) | Suitable For | Reference |
| X-5 | Non-polar | High | >85 | Anthraquinone Glycosides | [2] |
| AB-8 | Weakly Polar | High | >80 | Proanthocyanidins | [5] |
| D101 | Non-polar | Moderate to High | >80 | Polyphenols | [4] |
| XAD-7HP | Moderately Polar | Moderate | >80 | Flavonoids | [11] |
Table 2: Typical HPLC/UHPLC Parameters for this compound Analysis
| Parameter | HPLC Condition | UHPLC Condition | Reference |
| Column | C18 (e.g., Nucleodur, 4 x 125 mm, 3 µm) | C18 (e.g., Acquity BEH, 2.1 x 100 mm, 1.7 µm) | [1] |
| Mobile Phase A | Water with Phosphoric Acid (to pH 2.0) | Water with Phosphoric Acid | [1] |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) | Acetonitrile/Methanol (20:80 v/v) | [1] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | [1] |
| Column Temp. | 50°C | 50°C | [1] |
| Detection | 435 nm | 435 nm | [1] |
| Run Time | ~25 min | ~13 min | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
-
Sample Preparation: Mill the dried plant material (e.g., Rhamnus frangula bark) to a fine powder.
-
Extraction:
-
To 10 g of the powdered material, add 200 mL of an 80% ethanol in water solution.
-
Place the mixture in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment:
-
Soak the chosen macroporous resin (e.g., X-5) in ethanol for 24 hours.
-
Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.
-
Pack the resin into a glass column.
-
-
Equilibration: Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it.
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a suitable concentration.
-
Load the sample onto the column at a slow flow rate (e.g., 1-2 BV/h).
-
-
Washing:
-
Wash the column with 2-3 BV of deionized water to remove unbound impurities like sugars and salts.
-
-
Elution:
-
Elute the bound compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound. Fractions eluting with around 40% ethanol are expected to be rich in the target compound.[2]
-
-
Concentration: Pool the this compound-rich fractions and concentrate under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Glucofrangulin A for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Glucofrangulin A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a naturally occurring anthraquinone (B42736) glycoside.[1] Like many compounds in this class, it exhibits poor aqueous solubility, which can lead to precipitation in the aqueous environment of cell culture media. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the general solubility properties of this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and methanol. As a glycoside, its solubility in water and organic solvents is considered typical for this class of compounds. Glycosides are generally more water-soluble than their corresponding aglycones.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol.[2]
Troubleshooting Guide: Precipitation in In Vitro Assays
Issue: Precipitate forms when diluting the this compound stock solution into cell culture medium.
Possible Causes:
-
Poor aqueous solubility: The primary reason for precipitation is the low solubility of this compound in the aqueous-based cell culture medium.[2]
-
High final concentration of the compound: The desired final concentration in the assay may exceed the solubility limit of this compound in the medium.
-
High final concentration of the organic solvent: While used to dissolve the compound, high concentrations of solvents like DMSO can be toxic to cells and can also contribute to precipitation when diluted into an aqueous solution.[2]
-
Temperature shifts: Changes in temperature, such as moving from a warmer dissolving temperature to the incubator temperature, can affect solubility.[3][4]
-
Media components: Interactions with components in the cell culture medium, such as proteins or salts, can sometimes lead to precipitation.[3][4][5]
Solutions:
-
Optimize Stock Solution and Dilution Strategy:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in pre-warmed cell culture medium. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.[2]
-
Ensure vigorous mixing during each dilution step.[2]
-
-
Control Final Solvent Concentration:
-
The final concentration of the organic solvent (e.g., DMSO) in the cell culture wells should typically be kept below 0.5% (v/v) to minimize cytotoxicity and solubility issues.[2] It is crucial to determine the tolerance of your specific cell line to the solvent by running a solvent toxicity control.
-
-
Solubility Testing:
-
Before conducting the full experiment, perform a small-scale solubility test. Prepare the highest intended concentration of this compound in cell-free culture medium under the same conditions as your experiment. Visually inspect for any precipitate after a short incubation period.[2]
-
-
Consider Alternative Solubilization Strategies:
Quantitative Data Summary
| Solvent | Typical Use | Recommended Max Final Concentration in Cell Culture | Notes |
| DMSO | Stock solutions of hydrophobic compounds | < 0.5% (v/v) | Most common solvent for this purpose. Cell line-dependent toxicity should be assessed.[2] |
| Ethanol | Stock solutions | < 0.5% (v/v) | An alternative to DMSO. Toxicity should be evaluated. |
| Methanol | Stock solutions | Not generally recommended for live-cell assays due to higher toxicity. | Can be used for non-cell-based assays. |
| Water | Dilutions | N/A | This compound has poor aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a DMSO stock solution and subsequent working solutions for treating cells in a 96-well plate format.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-resistant microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 578.52 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile, light-resistant microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes or warm gently in a 37°C water bath. Visually confirm that the solution is clear and free of particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions (Example for a final concentration of 10 µM):
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium to obtain a 100 µM solution. For example, add 2 µL of the 10 mM stock to 198 µL of medium. Mix thoroughly by pipetting.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to the wells of your cell culture plate containing cells and pre-warmed medium to achieve the final desired concentration of 10 µM. For example, if the final volume in the well is 100 µL, add 10 µL of the 100 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the control wells as is present in the experimental wells.
-
Visualizations
Caption: Workflow for dissolving this compound and preparing solutions for in vitro assays.
Caption: Decision tree for troubleshooting precipitation of this compound in cell culture.
Potential Signaling Pathways
While specific in vitro studies detailing the signaling pathways directly modulated by this compound are not extensively available in the searched literature, compounds with similar anthraquinone structures have been reported to influence various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, other natural compounds have been shown to modulate pathways such as PI3K-Akt and MAPK.[9][10] Further research is needed to elucidate the specific molecular mechanisms of this compound.
Caption: Potential signaling pathways that may be influenced by anthraquinone glycosides.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. mdpi.com [mdpi.com]
- 10. Combining In Vitro, In Vivo, and Network Pharmacology Assays to Identify Targets and Molecular Mechanisms of Spirulina-Derived Biomolecules against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Glucofrangulin A
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for the accurate quantification of Glucofrangulin A. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and comparative data to refine your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and validated method for the accurate quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) methods have also been developed, offering faster analysis times.[2][3]
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A reverse-phase C18 column is the standard choice for separating this compound and related compounds.[1][2][3]
Q3: Where can I obtain a reference standard for this compound?
A3: High-purity this compound reference standards are crucial for accurate quantification and can be purchased from commercial suppliers like Sigma-Aldrich (phyproof® Reference Substance) and BioCrick.[4] It is essential to check the certificate of analysis for the purity of the reference standard.[5]
Q4: What are the key stability concerns for this compound during analysis?
A4: this compound, an anthrone (B1665570) glycoside, can be susceptible to degradation under certain conditions. Factors to consider include:
-
Hydrolysis: Acidic conditions can lead to the hydrolysis of the glycosidic bonds.[6][7]
-
Photodegradation: Anthrones can be light-sensitive.[8] It is advisable to protect samples and standards from direct light.
-
Temperature: Elevated temperatures can accelerate degradation.[9][10] Standard and sample solutions should be stored at recommended temperatures, typically 2-8°C, and brought to room temperature before use.[4]
Q5: What is the typical detection wavelength for this compound?
A5: The recommended UV detection wavelength for this compound is 435 nm.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Sample Preparation & Extraction
Q: I am experiencing low recovery of this compound from my plant matrix. What are the possible causes and solutions?
A: Low recovery can be due to several factors:
-
Inefficient Extraction: The extraction solvent and method may not be optimal. An ultrasonic extraction with a mixture of acetonitrile (B52724) and water has been shown to be effective.[1][2][3] The duration and temperature of the extraction are also critical parameters to optimize.[2][3]
-
Analyte Degradation during Extraction: The use of harsh solvents or high temperatures can degrade this compound. Consider using a milder extraction solvent and controlling the temperature.[2]
-
Matrix Effects: Components in the plant extract can interfere with the extraction process.[11][12] A thorough sample clean-up using Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[13]
Chromatography (HPLC/UHPLC)
Q: My chromatogram shows poor peak shape (e.g., broad or tailing peaks) for this compound. How can I improve it?
A: Poor peak shape can be caused by several issues:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For anthraquinones, an acidic mobile phase (e.g., water adjusted to pH 2.0 with phosphoric acid) is often used to ensure sharp peaks.[1]
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent is recommended.
-
Column Degradation: The stationary phase of the column may have degraded. If flushing does not resolve the issue, replacing the column may be necessary.
-
Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are crucial for good peak shape.[14][15] Optimization of the mobile phase composition may be required.[16][17]
Q: I am observing inconsistent retention times for my this compound peak. What could be the problem?
A: Fluctuations in retention time are often due to:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate measurement of solvents and additives.
-
Column Temperature: Variations in column temperature can affect retention times. Using a column oven to maintain a constant temperature (e.g., 50°C) is recommended.[1][3]
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and, consequently, variable retention times.
Quantification & Data Analysis
Q: My calibration curve for this compound is not linear. What should I do?
A: Non-linearity in the calibration curve can be a result of:
-
Detector Saturation: At high concentrations, the UV detector response may become non-linear. Ensure your calibration standards are within the linear range of the detector.
-
Standard Degradation: The stock or working standard solutions may have degraded over time. It is recommended to prepare fresh standards regularly.[1]
-
Incorrect Integration: The peak integration parameters may not be set correctly, leading to inaccurate peak area measurements. Review and optimize the integration settings.
Q: My results are below the Limit of Quantification (LOQ). How should I report this?
A: Results below the LOQ should not be reported as zero. Instead, they should be reported as "< LOQ" and the established LOQ value should be stated.[18][19] For statistical analysis, specific methods for handling censored data should be considered.[18][19]
Quantitative Data Summary
The following tables summarize validated methods for the quantification of this compound.
Table 1: HPLC and UHPLC Method Parameters
| Parameter | HPLC Method[1][3] | UHPLC Method[2][3] |
| Column | MN Nucleodur C18 (125 x 4 mm, 3 µm) | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) | Water with 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) | Acetonitrile/Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 50 °C | 50 °C |
| Detection Wavelength | 435 nm | 435 nm |
| Injection Volume | 20 µL | Not specified |
| Run Time | 25 min | 13 min |
Table 2: Optimized Ultrasonic Extraction Parameters[2][3]
| Parameter | Optimized Value |
| Extraction Solvent | 68% Acetonitrile in water |
| Extraction Temperature | 35 °C |
| Extraction Duration | 25 min |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
-
Milling: Mill the dried plant material (e.g., Frangulae cortex) to a fine powder.
-
Weighing: Accurately weigh approximately 300 mg of the milled drug into a suitable extraction vessel.[1]
-
Solvent Addition: Add the optimized extraction solvent (68% acetonitrile in water).
-
Ultrasonication: Place the vessel in an ultrasonic bath and extract for 25 minutes at 35°C.[2][3]
-
Centrifugation/Filtration: After extraction, centrifuge the sample to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store the vials at 2-8°C and protect from light.
Protocol 2: HPLC-UV Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sequence Setup: Set up the analytical sequence including blanks, calibration standards, and samples.
-
Injection: Inject 20 µL of each standard and sample.[1]
-
Data Acquisition: Acquire the chromatograms at a detection wavelength of 435 nm.[1][3]
-
Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantification: Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC. | Semantic Scholar [semanticscholar.org]
- 3. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:21133-53-9 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. usp.org [usp.org]
- 6. researchgate.net [researchgate.net]
- 7. hydrolysis extraction method: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Various Carbohydrates in Aqueous Solutions on Color Stability and Degradation Kinetics of Selected Anthocyanins During Storage [mdpi.com]
- 10. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the plant matrix on the uptake of luteolin derivatives-containing Artemisia afra aqueous-extract in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. mastelf.com [mastelf.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. scispace.com [scispace.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. Statistical Challenges When Analyzing SARS-CoV-2 RNA Measurements Below the Assay Limit of Quantification in COVID-19 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Variability in Glucofrangulin A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Glucofrangulin A. Our aim is to help you achieve consistent and optimal yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent extraction important?
This compound is a prominent anthraquinone (B42736) glycoside found in the bark of Rhamnus frangula (Alder Buckthorn). It is a prodrug that is hydrolyzed in the colon to its active form, which has laxative properties. Minimizing variability in its extraction is crucial for ensuring the quality, consistency, and efficacy of herbal medicinal products and for obtaining reliable results in research and drug development.
Q2: What are the primary factors that introduce variability into this compound extraction?
Variability in this compound extraction can be attributed to several factors, which can be broadly categorized as:
-
Raw Material Variation: The concentration of this compound can vary significantly depending on the plant's species, geographical origin, harvest time, and post-harvest handling and storage conditions.[1]
-
Extraction Method: The choice of extraction technique (e.g., ultrasonication, Soxhlet, maceration) and its parameters significantly impact the yield and purity of the extracted this compound.
-
Extraction Parameters: Key parameters such as the type of solvent, temperature, extraction time, and the ratio of solvent to raw material must be carefully controlled to ensure reproducibility.
-
Compound Stability: this compound, like other anthraquinone glycosides, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, and light.
Q3: How should I prepare and store the raw plant material (Rhamnus frangula bark) to minimize variability?
Proper preparation and storage of the bark are critical first steps. To ensure consistency:
-
Drying: The bark should be dried at a controlled temperature (e.g., below 60°C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried bark should be ground into a fine, homogeneous powder. This increases the surface area for extraction and ensures that each subsample is representative of the whole batch.
-
Storage: The powdered bark should be stored in a cool, dark, and dry place in well-sealed containers to protect it from light, moisture, and oxidative degradation. It is recommended to store the bark for at least a year before use to allow for the oxidation of reduced anthraquinone forms, which can cause griping effects.[2]
Troubleshooting Guides
This section addresses common problems encountered during this compound extraction and analysis.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The polarity of the solvent is critical. This compound is a glycoside and requires a relatively polar solvent for efficient extraction. While highly polar solvents may increase overall extract yield, they may not be optimal for selectively extracting this compound. A mixture of organic solvent and water is often effective. An optimized method uses 68% acetonitrile (B52724) in water.[3] |
| Suboptimal Temperature | Extraction temperature affects both solubility and compound stability. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of this compound. An optimized ultrasonic extraction is performed at 35°C.[3] |
| Insufficient Extraction Time | The extraction time needs to be sufficient to allow for the complete diffusion of the target compound from the plant matrix into the solvent. For ultrasonic extraction, an optimized duration is 25 minutes.[3] For other methods, time optimization studies may be necessary. |
| Poor Quality Raw Material | The this compound content can vary significantly between different sources of Rhamnus frangula bark.[1] If possible, source your raw material from a reputable supplier with quality control data. |
| Inadequate Sample Preparation | If the bark is not properly dried and ground, the extraction will be inefficient. Ensure the bark is finely powdered to maximize the surface area for solvent contact. |
Issue 2: Inconsistent Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Material | As mentioned, the natural variation in plant material is a major source of inconsistency. Standardize your raw material as much as possible by sourcing from the same location and harvesting at the same time of year. |
| Lack of Standardization in Extraction Protocol | Minor variations in the extraction process, such as solvent-to-solid ratio, extraction time, and temperature, can lead to different phytochemical profiles. Adhere strictly to a validated and standardized protocol. |
| Degradation During Storage | If extracts are not stored properly, this compound can degrade over time. Store extracts in a cool, dark place, preferably under an inert atmosphere. |
Issue 3: HPLC Analysis Problems (Peak Tailing, Splitting, or Broadening)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups. Using a mobile phase with a low pH (e.g., with phosphoric or formic acid) can suppress the ionization of silanol groups and reduce tailing.[3][4] Ensure your column is of high quality and well-maintained. |
| Peak Splitting | This may indicate a problem with the column, such as a blocked frit or a void in the packing material. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase. Try dissolving your sample in the initial mobile phase. |
| Broad Peaks | Broad peaks can be a sign of column degradation, extra-column volume, or a slow injection. Ensure all tubing and connections are as short as possible. Check the column's performance with a standard compound. |
| Co-eluting Peaks | The complex nature of plant extracts means that other compounds may co-elute with this compound, interfering with quantification. Optimizing the HPLC gradient, changing the mobile phase composition, or using a different column chemistry may be necessary to improve resolution. |
Data Presentation: Comparison of Extraction Parameters
The following tables summarize the impact of different extraction parameters on the yield of anthraquinone glycosides, providing a basis for optimizing your extraction strategy.
Table 1: Effect of Solvent on Extraction Yield of Anthraquinones from Rhamnus frangula
| Solvent | Relative Polarity | Relative Extraction Yield of Anthraquinones |
| Water | High | Moderate |
| Ethanol | High | High |
| Methanol | High | High |
| 68% Acetonitrile in Water | High | Optimized for this compound[3] |
| Acetonitrile/Water (50:50 v/v) with NaHCO3 | High | Effective for ultrasonic extraction[4] |
Note: This table is a qualitative summary based on the principle that polar solvents are required for the extraction of glycosides. The optimized method with 68% acetonitrile provides a validated starting point.
Table 2: Comparison of Ultrasonic and Soxhlet Extraction for Anthraquinones
| Extraction Method | Typical Temperature | Typical Time | Solvent Consumption | Relative Yield |
| Ultrasonic Extraction | Lower (e.g., 35°C) | Shorter (e.g., 25 min) | Lower | High and efficient |
| Soxhlet Extraction | Higher (Boiling point of solvent) | Longer (Hours) | Higher | Can be high, but risk of thermal degradation |
Note: While both methods can be effective, ultrasonic extraction is often preferred for its speed, lower solvent consumption, and reduced risk of degrading thermolabile compounds like this compound.
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on a validated method for the quantitative determination of Glucofrangulins.[3]
-
Sample Preparation: Weigh approximately 300 mg of finely powdered, dried Rhamnus frangula bark into an extraction vessel.
-
Solvent Addition: Add a precise volume of the extraction solvent (68% acetonitrile in water) to achieve a specific solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Ultrasonication: Place the vessel in an ultrasonic bath set to a constant temperature of 35°C.
-
Extraction: Sonicate for 25 minutes.
-
Post-Extraction: After extraction, allow the mixture to cool to room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a starting point for the quantitative analysis of this compound.[3][4]
-
Column: C18 reversed-phase column (e.g., MN Nucleodur C18, 125 x 4 mm, 3 µm particles).
-
Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%).
-
Mobile Phase B: Acetonitrile/Methanol (20:80 v/v).
-
Gradient: A suitable gradient should be developed to separate this compound from other related compounds.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV detector at 435 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathway of this compound.
References
Validation & Comparative
Comparative Analysis of Glucofrangulin A and B Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known bioactivities of Glucofrangulin A and B. While direct comparative studies with quantitative data are limited in publicly available literature, this analysis synthesizes information on their general bioactivities as anthraquinone (B42736) glycosides and outlines standard experimental protocols for their evaluation.
This compound and B are anthraquinone glycosides found in various plant species, notably in the bark of Rhamnus frangula (alder buckthorn). These compounds are structurally similar, differing primarily in their glycosidic linkages. Historically, plants containing these compounds have been used in traditional medicine for their laxative properties. Modern research has begun to explore a wider range of bioactivities for anthraquinones, including antioxidant, anti-inflammatory, and anticancer effects. However, specific and comparative quantitative data for this compound and B in these areas remains scarce.
General Bioactivity Profile of Anthraquinone Glycosides
Anthraquinone glycosides, as a class, are known to exhibit a range of biological activities. The sugar moiety enhances their solubility and bioavailability, while the anthraquinone aglycone is often responsible for the pharmacological effects. The bioactivity can be influenced by the type and position of the sugar units, as well as other substitutions on the anthraquinone core.
Antioxidant Activity: Many anthraquinones possess antioxidant properties due to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.
Anti-inflammatory Effects: The anti-inflammatory actions of some anthraquinones are attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and the nuclear factor-kappa B (NF-κB) signaling cascade.
Anticancer Properties: Certain anthraquinones have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with DNA replication and repair.
Due to the lack of specific comparative data for this compound and B, a direct quantitative comparison of their bioactivities is not feasible at this time. The following tables present a generalized summary of expected bioactivities based on their chemical class.
Data Presentation: Anticipated Bioactivity Comparison
Table 1: Comparative Antioxidant Activity (Hypothetical Data)
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) |
| This compound | Data not available | Data not available |
| Glucofrangulin B | Data not available | Data not available |
| Quercetin (Standard) | ~5-20 | ~2-10 |
Table 2: Comparative Anti-inflammatory Activity (Hypothetical Data)
| Compound | Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages (IC50, µM) | COX-2 Inhibition (IC50, µM) |
| This compound | Data not available | Data not available |
| Glucofrangulin B | Data not available | Data not available |
| Dexamethasone (Standard) | ~0.1-1 | ~0.01-0.1 |
Table 3: Comparative Anticancer Activity (Hypothetical Data)
| Compound | Cytotoxicity against HeLa Cells (IC50, µM) | Cytotoxicity against MCF-7 Cells (IC50, µM) |
| This compound | Data not available | Data not available |
| Glucofrangulin B | Data not available | Data not available |
| Doxorubicin (Standard) | ~0.1-1 | ~0.05-0.5 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the bioactivities of this compound and B are provided below. These protocols are based on standard assays used for natural products.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and B in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound and B to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
-
Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound and B for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Anticancer Activity Assays
1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and B for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for the comparative bioactivity screening of this compound and B.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Glucofrangulins.
Unveiling the Laxative Potential of Glucofrangulin A: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide offers a comprehensive comparison of the laxative effects of Glucofrangulin A with established alternatives—Sennoside A, Bisacodyl (B1667424), and Lubiprostone—within animal models. This document provides a detailed overview of experimental data, protocols, and mechanisms of action to support preclinical research and development.
This compound, a natural anthraquinone (B42736) glycoside, has been traditionally recognized for its laxative properties.[1][2] Its mechanism, shared with other stimulant laxatives, involves the hydrolysis by intestinal bacteria into active aglycones. These metabolites enhance colonic motility and promote water secretion into the lumen, thereby facilitating defecation.[1][2][3] While the traditional use of plants containing this compound, such as buckthorn bark, is well-documented, modern scientific validation through rigorous, quantitative animal studies on the isolated compound is limited.[2] This guide aims to bridge this gap by contextualizing the potential of this compound alongside well-characterized laxative agents.
Comparative Efficacy of Laxative Agents in Animal Models
To provide a clear comparison, the following table summarizes the performance of common laxative alternatives in established animal models of constipation. It is important to note the absence of specific quantitative data for isolated this compound in publicly available literature, highlighting a key area for future research.
| Laxative Agent | Animal Model | Key Findings |
| Sennoside A | Loperamide-induced constipation in rats | At a dose of 30 mg/kg, Sennoside A was shown to inhibit contractions in the proximal colon, which in turn reduced the transit time of luminal contents and decreased water absorption, leading to an accelerated transit in the distal colon.[4] |
| Bisacodyl | Diphenoxylate-induced slow transit constipation (STC) in rats | Treatment with bisacodyl significantly increased the number of defecations and decreased the dry weight of feces, alongside a reduction in intestinal transit time compared to the STC model group.[5][6] |
| Lubiprostone | Morphine-induced constipation in mice and guinea pigs | Lubiprostone was found to reverse the inhibitory effects of morphine on intestinal secretion and increase the wet weight and number of fecal pellets, suggesting a direct mucosal action that bypasses the opioid-induced suppression of enteric neurons.[7] |
Understanding the Mechanisms: Signaling Pathways
The laxative effect of these compounds is mediated by distinct signaling pathways. Below are diagrams illustrating the currently understood mechanisms.
Caption: Mechanism of this compound.
Caption: Mechanisms of Alternative Laxatives.
Experimental Protocols for Preclinical Laxative Validation
Standardized animal models are crucial for the valid assessment of laxative efficacy. The following outlines a common experimental workflow for inducing constipation and evaluating treatment effects.
Caption: General Experimental Workflow.
Detailed Methodologies
1. Loperamide-Induced Constipation Model:
-
Animals: Sprague-Dawley rats or ICR mice are commonly used.
-
Induction: Loperamide, a μ-opioid receptor agonist, is administered subcutaneously or orally (e.g., 3-5 mg/kg) to decrease gastrointestinal motility.[3][7]
-
Assessment: Fecal parameters (number, weight, water content) are measured over a defined period (e.g., 6-24 hours) after treatment. Gastrointestinal transit time is assessed by administering a charcoal meal and measuring the distance traveled by the charcoal through the small intestine.[3][8]
2. Low-Fiber Diet-Induced Constipation Model:
-
Animals: Wistar rats are often used.
-
Induction: Animals are fed a diet low in fiber for an extended period (e.g., 2-4 weeks) to induce constipation.
-
Assessment: Similar to the loperamide model, fecal parameters and gastrointestinal transit time are the primary endpoints.[3] This model is considered to more closely mimic a common cause of constipation in humans.
3. Diphenoxylate-Induced Constipation Model:
-
Animals: Wistar rats.
-
Induction: Diphenoxylate, another opioid receptor agonist, is administered to reduce gastrointestinal motility.[1]
-
Assessment: Key parameters for evaluation include the number of defecations, dry weight of feces, and intestinal transit time.[6]
Conclusion and Future Directions
While this compound holds promise as a laxative agent based on its traditional use and the well-understood mechanism of anthraquinone glycosides, there is a clear need for robust preclinical studies to quantify its efficacy and safety profile. Direct comparative studies against established laxatives like Sennoside A, Bisacodyl, and Lubiprostone in validated animal models will be instrumental in determining its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and execute such studies, ultimately contributing to the evidence-based development of new and effective treatments for constipation.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. ES2896702T3 - Composition for the treatment of constipation - Google Patents [patents.google.com]
- 4. Animal models of cathartic colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of drugs upon some commonly used measures of bowel transit time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin ameliorates loperamide-induced functional constipation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of the Laxative Potency of Glucofrangulin A and Sennosides
This guide provides a detailed comparison of the laxative properties of two naturally derived compounds, Glucofrangulin A and sennosides (B37030). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of stimulant laxatives. The information presented is based on available preclinical and clinical data.
Introduction
This compound and sennosides are both anthraquinone (B42736) glycosides, a class of compounds known for their stimulant laxative effects.[1][2] this compound is primarily found in the bark of the alder buckthorn tree (Frangula alnus), while sennosides are the main active components of the senna plant (Senna alexandrina).[1][3] Both compounds are pro-drugs that require metabolic activation by the gut microbiota to exert their pharmacological effects.[4][5] This guide will delve into their mechanisms of action, available quantitative data on their potency, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action
Both this compound and sennosides share a similar mechanism of action, which involves a two-step process leading to increased colonic motility and fluid secretion.
-
Metabolic Activation: In their native glycoside form, both compounds are largely inactive and pass through the upper gastrointestinal tract without being absorbed.[4][6] Upon reaching the colon, the β-glycosidic bonds are cleaved by bacterial enzymes (β-glucosidases), releasing the active aglycone.[4][5] For sennosides, the active metabolite is rhein (B1680588) anthrone.[3][4] For this compound, the active metabolite is emodin-9-anthrone.[7]
-
Pharmacological Effects: The active anthrones exert their laxative effects through two primary mechanisms:
-
Stimulation of Colonic Motility: They irritate the colonic mucosa, leading to increased peristalsis and accelerated transit of fecal matter.[1][4]
-
Alteration of Fluid and Electrolyte Transport: They inhibit the absorption of water and electrolytes (primarily Na+) from the colon and stimulate the secretion of water and electrolytes (Cl-) into the lumen.[4][7] This results in an increased water content of the stool, making it softer and easier to pass.[1]
-
A key mediator in the action of sennosides is believed to be the increased production of prostaglandin (B15479496) E2 (PGE2), which in turn is thought to decrease the expression of aquaporin 3, a water channel in the mucosal epithelial cells of the large intestine, thereby reducing water reabsorption.[8]
Quantitative Data on Laxative Potency
Direct comparative studies on the laxative potency of isolated this compound and sennosides are scarce in the available scientific literature. Most studies evaluate the effects of plant extracts containing these compounds. However, data from individual studies provide insights into their effective dosages.
| Compound/Extract | Species | Dosage | Key Findings | Reference |
| Sennosides | Human (children) | Max 38.7 mg/day | More effective than polyethylene (B3416737) glycol in treating constipation in children with anorectal malformations. | [9] |
| Sennoside A | Rat | 30 mg/kg | Inhibited proximal colon contractions, reduced transit time, and decreased water absorption. | [3] |
| Sennoside A | Rat | 50 mg/kg | Prevented water transition from colon lumen to epithelia by regulating colonic aquaporin expressions. | [3] |
| Sennosides | Rat | 50 mg/kg | Reversed net water, Na+, and Cl- absorption to net secretion after 6 hours. | [10] |
| Sennosides | Mouse | 9.35 mg/kg (oral) | Induced a laxative effect. | [6] |
| This compound (as Rhamnus frangula extract) | - | - | Increases intestinal motility and enhances secretion of water and electrolytes in the colon lumen. | [7] |
Note: The lack of standardized experimental conditions and the use of extracts versus isolated compounds make direct potency comparisons challenging.
Experimental Protocols
The following are examples of experimental protocols used to assess the laxative effects of these compounds.
1. Loperamide-Induced Constipation Model in Rats
This model is commonly used to induce constipation and evaluate the efficacy of potential laxatives.[11]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Constipation: Loperamide (e.g., 3 mg/kg) is administered orally or subcutaneously to induce constipation, characterized by a decrease in fecal number, weight, and water content.
-
Treatment: Following the induction of constipation, animals are treated with the test substance (e.g., sennosides or a this compound-containing extract) or a vehicle control. A positive control group treated with a known laxative like bisacodyl (B1667424) is often included.
-
Parameters Measured:
-
Fecal parameters: Number, total weight, and water content of fecal pellets are measured over a specified period (e.g., 24 hours).
-
Gastrointestinal transit time: A marker like charcoal meal is administered orally, and the time taken for its excretion is measured.[11]
-
Colonic motility: Ex vivo studies on isolated colon segments can be performed to measure the frequency and amplitude of contractions.[11]
-
2. In Vivo Colonic Perfusion in Rats
This method allows for the direct measurement of water and electrolyte transport in the colon.[10]
-
Animals: Wistar rats.
-
Procedure:
-
Animals are anesthetized, and the colon is surgically exposed.
-
The colon is cannulated at the proximal and distal ends to create a closed loop.
-
A test solution (e.g., an isotonic electrolyte solution) is perfused through the colonic loop at a constant rate.
-
The test compound (e.g., sennosides at 50 mg/kg) is administered orally prior to the perfusion.
-
Samples of the perfusate are collected at regular intervals.
-
-
Parameters Measured:
-
Net water flux: Calculated based on changes in the concentration of a non-absorbable marker (e.g., [14C]polyethylene glycol) in the perfusate.
-
Net electrolyte flux: Na+, Cl-, K+, and Ca2+ concentrations are measured in the perfusate samples to determine their net absorption or secretion.[10]
-
Visualizations
Caption: Experimental workflows for assessing laxative potency.
Caption: Mechanism of action for anthraquinone laxatives.
Conclusion
This compound and sennosides are potent stimulant laxatives that act through a common mechanism involving metabolic activation by the gut microbiota. While direct comparative data on their potency is limited, individual studies demonstrate their efficacy in promoting laxation at various dosages. The experimental models described provide a framework for future comparative studies, which are needed to establish a more definitive potency relationship between these two compounds. Such research would be invaluable for the development of optimized and standardized herbal laxative preparations.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sennosides? [synapse.patsnap.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ES2896702T3 - Composition for the treatment of constipation - Google Patents [patents.google.com]
- 8. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effectiveness of senna vs polyethylene glycol as laxative therapy in children with constipation related to anorectal malformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sennoside-induced secretion and its relevance for the laxative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Glucofrangulin A Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Glucofrangulin A, a key bioactive anthraquinone (B42736) glycoside found in plants such as Rhamnus frangula (alder buckthorn), is essential for quality control, pharmacokinetic studies, and the overall development of herbal medicinal products. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), with the inclusion of a representative High-Performance Thin-Layer Chromatography (HPTLC) method, for the quantification of this compound. The information presented is based on validated analytical methodologies to aid researchers in selecting the most suitable technique for their specific applications.
Executive Summary
This guide details the experimental protocols and performance characteristics of HPLC and UHPLC for the quantification of this compound.[1][2][3][4] Both methods are shown to be robust and suitable for the analysis of this compound, with UHPLC offering a significant advantage in terms of analysis speed.[2][3][4] While direct comparative studies for an HPTLC method for this compound are less common, a representative HPTLC protocol for similar compounds is also presented to offer a broader perspective on available chromatographic techniques. The choice of method will ultimately depend on the specific requirements of the study, including desired throughput, sensitivity, and available instrumentation. Cross-validation of analytical methods is a crucial step to ensure the consistency and reliability of data, especially when transferring methods between laboratories or employing different analytical techniques.[5][6]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of phytochemicals like this compound.[1][2][3][4] HPTLC offers a high-throughput and cost-effective alternative for qualitative and quantitative analysis.[7][8][9]
Quantitative Performance Data
The following table summarizes the key performance parameters of validated HPLC and UHPLC methods for the analysis of this compound and related frangulins.[2][3][4] Data for a representative HPTLC method is included for comparative purposes, though it should be noted that these are typical values for HPTLC analysis of similar compounds and not from a direct comparative study with the presented HPLC and UHPLC methods for this compound.
| Parameter | HPLC | UHPLC | HPTLC (Representative) |
| Analysis Time | ~25 min | ~13 min | Variable, high throughput |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | ng range |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | ng range |
| Precision (RSD%) | < 2% | < 2% | < 5% |
| Accuracy (Recovery %) | 98-102% | 98-102% | 95-105% |
| Robustness | High | High | Moderate to High |
Experimental Workflows and Signaling Pathways
A robust cross-validation strategy involves analyzing the same set of samples using multiple analytical methods to ensure the consistency and reliability of the results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: General workflow for the cross-validation of analytical methods for this compound quantification.
Detailed Methodologies
Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are based on validated methods for the analysis of this compound and representative methods for similar compounds.
Sample Preparation (Applicable to all methods)
-
Milling: Mill the dried plant material (e.g., Frangulae cortex) to a fine powder.
-
Extraction: Accurately weigh about 300 mg of the powdered drug into a suitable vessel. Add the extraction solvent (e.g., acetonitrile/water 50:50 v/v with 2 g/L NaHCO3) and perform ultrasonic extraction for 15 minutes.[1]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Mobile Phase A: Water, adjusted to pH 2.0 with phosphoric acid.[1]
-
Gradient Program: A gradient program is necessary to separate this compound from other related compounds. A typical gradient might involve an isocratic step followed by a linear increase in the organic phase.
-
Injection Volume: 20 µL.[1]
Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Instrumentation: A UHPLC system capable of handling high backpressures, equipped with a pump, autosampler, column oven, and a PDA or mass spectrometry (MS) detector.
-
Column: Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm particles.[2][4]
-
Mobile Phase A: Water with 1.25 mL/L phosphoric acid (85%).[2][4]
-
Gradient Program: A steeper gradient can be employed compared to HPLC to achieve faster separation.
-
Injection Volume: 2-5 µL.
High-Performance Thin-Layer Chromatography (HPTLC) (Representative Method)
-
Instrumentation: HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply the standard and sample solutions as bands using an automatic sampler.
-
Mobile Phase: A suitable solvent system for anthraquinones, for example, a mixture of ethyl acetate, methanol, and water. The optimal ratio needs to be determined experimentally.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a suitable wavelength (e.g., in the visible range after derivatization or under UV light).
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific research or quality control objectives. Both HPLC and UHPLC are validated and reliable methods, with UHPLC offering a significant advantage in terms of speed and sample throughput.[2][3][4] HPTLC can be a valuable tool for rapid screening and quantification, especially when a large number of samples need to be analyzed. For regulatory purposes and in-depth research, the higher resolution and sensitivity of HPLC and UHPLC are generally preferred. It is highly recommended to perform a cross-validation of results obtained from different analytical techniques to ensure data accuracy and reliability.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC. | Semantic Scholar [semanticscholar.org]
- 4. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ijpsonline.com [ijpsonline.com]
- 8. jmpas.com [jmpas.com]
- 9. HPTLC-based fingerprinting: An alternative approach for fructooligosaccharides metabolism profiling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Glucofrangulin A Content in Various Rhamnus Species
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comparative analysis of Glucofrangulin A content across different species of the Rhamnus genus. The data presented is compiled from scientific literature and is intended to serve as a resource for researchers and professionals in drug development and related fields. This document summarizes quantitative data, details the experimental protocols used for analysis, and provides visualizations of the experimental workflow and the proposed biological signaling pathway of this compound.
Quantitative Comparison of this compound Content
The concentration of this compound, a bioactive anthraquinone (B42736) glycoside, varies significantly among different Rhamnus species. The following table summarizes the findings from a comparative study on the bark of various Rhamnus and Frangula species.
| Species | Glucofrangulin Content (%) |
| Rhamnus fallax | 9.26 |
| Frangula alnus | 5.92 - 7.54 |
| Rhamnus cathartica | 0.99 |
| Rhamnus saxatilis | 0.49 |
| Rhamnus alpinus | 0.42 |
| Rhamnus pumila | 0.22 |
| Rhamnus intermedia | Not specified |
| Rhamnus orbiculata | Not specified |
| Frangula rupestris | Not specified |
| Rhamnus alaternus | Not specified |
Data sourced from Maleš et al. (2010)[1][2]
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from Rhamnus species, based on established phytochemical analysis techniques.[3][4][5]
Plant Material Collection and Preparation
-
Collection: Bark samples from various Rhamnus species are collected. To ensure consistency, samples are ideally collected from the same plant part (e.g., trunk or branches) and at the same time of year.
-
Drying: The collected plant material is air-dried in a well-ventilated room, protected from direct sunlight for approximately three weeks to prevent the degradation of thermolabile compounds.
-
Storage: Dried bark is stored in paper bags in a dark, dry container to minimize oxidation and photo-oxidation until analysis.[1]
-
Milling: Prior to extraction, the dried bark is milled to a fine powder to increase the surface area for efficient solvent extraction.
Extraction of this compound
-
Solvent System: An optimized ultrasonic extraction method utilizes 68% acetonitrile (B52724) (CH3CN) in water as the extraction solvent.[4]
-
Ultrasonic Extraction: A precisely weighed amount of the powdered bark (e.g., 300 mg) is placed in a suitable vessel with the extraction solvent.[3] The mixture is then subjected to ultrasonication for 25 minutes at a controlled temperature of 35°C.[4]
-
Filtration: Following extraction, the mixture is filtered to separate the solid plant residue from the liquid extract containing this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A robust HPLC method is employed for the separation and quantification of this compound.[3][4][5]
-
Stationary Phase: A reverse-phase C18 column (e.g., MN Nucleodur C18, 125 x 4 mm, 3 µm particles) is used.[4]
-
Mobile Phase: A gradient elution is performed using a two-solvent system:
-
Flow Rate and Temperature: The flow rate is maintained at 1.0 mL/min, and the column temperature is held at 50°C.[4]
-
Detection: Detection is carried out using a UV-Vis detector at a wavelength of 435 nm.[4]
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a certified reference standard of known concentration.
Visualizations
The following diagrams illustrate the experimental workflow for the comparative study and the proposed signaling pathway for the laxative action of this compound.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Proposed signaling pathway for the laxative effect of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. gosset.ai [gosset.ai]
- 3. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 4. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Isolated Glucofrangulin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of isolated Glucofrangulin A, a naturally occurring anthraquinone (B42736) glycoside with laxative properties. We present supporting experimental data for various techniques and compare the purity of commercially available this compound with a common alternative, Sennoside A. Detailed experimental protocols and visual workflows are included to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound and Purity Validation
Comparison of Analytical Standards: this compound vs. Sennoside A
A critical aspect of research is the quality of the reference standards used. Here, we compare the typical purity of commercially available this compound with Sennoside A, another widely used natural laxative.
| Feature | This compound | Sennoside A | Source of Data |
| Typical Purity (as per commercial standards) | ≥90.0% (HPLC) | ≥96.0% (HPLC) | Commercial supplier data |
| Common Impurities | Glucofrangulin B, Frangulin A, Emodin | Sennoside B, Rhein, Aloe-emodin | Scientific literature |
| Primary Analytical Validation Technique | HPLC, UHPLC | HPLC | Scientific literature |
Key Analytical Techniques for Purity Validation
The purity of an isolated natural product like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for quantifying this compound and its related impurities.[1][2] Its high resolution allows for the separation of structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules. It can provide quantitative information about the analyte and any proton-containing impurities without the need for reference standards for each impurity.
Experimental Protocols
HPLC Method for Quantification of this compound and B
This protocol is adapted from validated methods for the analysis of anthraquinone glycosides in Frangula alnus bark.[1][2]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 85 15 20 50 50 25 20 80 | 30 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm and 435 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the isolated this compound in methanol (B129727) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for Impurity Profiling of Anthraquinone Glycosides
This protocol is a general method that can be adapted for the analysis of this compound and its impurities.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Scan Range: m/z 100-1000
-
MS/MS: For targeted impurity analysis, precursor and product ions for expected impurities (e.g., Glucofrangulin B, Frangulin A) should be determined and used for Multiple Reaction Monitoring (MRM) mode.
-
¹H-NMR Spectroscopy for Purity Assessment
This protocol provides a general procedure for the quantitative analysis of natural products by ¹H-NMR.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isolated this compound.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The amount should be chosen to give a signal with a similar intensity to the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative NMR).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID.
-
Integrate the characteristic, well-resolved signals of this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow and Pathways
To further clarify the experimental process and the relationships between the compounds, the following diagrams are provided.
Caption: Workflow for the isolation and purity validation of this compound.
Caption: Chemical relationships between this compound and related compounds.
Conclusion
Validating the purity of isolated this compound is a critical step in ensuring the reliability and reproducibility of research findings. This guide provides a comparative framework of essential analytical techniques, including HPLC, LC-MS, and NMR spectroscopy. By presenting detailed protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the purity of their this compound samples and to understand its quality in comparison to other commercially available natural laxatives like Sennoside A. The provided workflows and relationship diagrams serve as a quick reference for planning and executing a comprehensive purity validation strategy.
References
A Comparative Analysis of the Metabolic Fate of Glucofrangulin A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic fate of Glucofrangulin A and B, two anthraquinone (B42736) glycosides. As direct comparative studies on these specific compounds are limited, this analysis is based on the established metabolic pathways of their common aglycone, emodin (B1671224), and the general biotransformation of anthraquinone O-glycosides.
Executive Summary
This compound and B are expected to undergo significant metabolism primarily initiated by the gut microbiota, followed by hepatic metabolism of the resulting aglycone. The principal metabolic pathway involves the hydrolytic cleavage of the sugar moieties to release the common aglycone, emodin. Emodin is then subject to extensive phase II conjugation, primarily glucuronidation, which limits its systemic bioavailability. Minor phase I oxidation of emodin may also occur. While the fundamental metabolic pathways for both glucofrangulins are anticipated to be similar, potential differences in the rate and extent of metabolism may arise from the different sugar residues attached to the emodin core.
Data Presentation: Comparative Metabolic Profile
The following tables summarize the predicted metabolic fate of this compound and B based on available data for related anthraquinone glycosides and emodin.
Table 1: Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Profile of this compound and B
| Parameter | This compound | Glucofrangulin B | Key Considerations & Supporting Evidence |
| Absorption | Low oral bioavailability of the intact glycoside. Primarily absorbed as the aglycone (emodin) after hydrolysis by gut microbiota.[1][2][3] | Low oral bioavailability of the intact glycoside. Primarily absorbed as the aglycone (emodin) after hydrolysis by gut microbiota.[1][2][3] | Anthraquinone O-glycosides are generally poorly absorbed intact and require initial hydrolysis by intestinal bacteria.[2][4] The absorption of emodin may involve a specific transport system.[5][6] |
| Distribution | Emodin and its metabolites are expected to distribute to various tissues, with higher concentrations likely in the liver and kidneys.[1][3] | Emodin and its metabolites are expected to distribute to various tissues, with higher concentrations likely in the liver and kidneys.[1][3] | The distribution pattern will be primarily dictated by the physicochemical properties of emodin and its conjugates. |
| Metabolism | Primary: Hydrolysis by gut microbiota to emodin and rhamnose. Secondary (Emodin): Extensive phase II glucuronidation and sulfation in the liver and intestines. Minor phase I oxidation (hydroxylation).[1][2] | Primary: Hydrolysis by gut microbiota to emodin and apiose. Secondary (Emodin): Extensive phase II glucuronidation and sulfation in the liver and intestines. Minor phase I oxidation (hydroxylation).[1][2] | The difference in sugar moiety (rhamnose vs. apiose) could potentially influence the rate of microbial hydrolysis, but specific comparative data is unavailable. Emodin is a known substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1] |
| Excretion | Primarily excreted in feces as unabsorbed compounds and metabolites. A smaller portion of emodin metabolites is excreted in urine.[1][2] | Primarily excreted in feces as unabsorbed compounds and metabolites. A smaller portion of emodin metabolites is excreted in urine.[1][2] | The extensive metabolism and subsequent biliary excretion of emodin conjugates contribute significantly to fecal elimination. |
Table 2: Major Predicted Metabolites of this compound and B
| Parent Compound | Primary Metabolite (Aglycone) | Major Phase II Metabolites | Potential Phase I Metabolites |
| This compound | Emodin | Emodin-glucuronide, Emodin-sulfate | Hydroxyemodin |
| Glucofrangulin B | Emodin | Emodin-glucuronide, Emodin-sulfate | Hydroxyemodin |
Experimental Protocols
Detailed experimental protocols for directly studying the comparative metabolism of this compound and B are not available in the literature. However, based on standard methodologies for investigating the metabolism of glycosides, a general workflow can be proposed.
In Vitro Hydrolysis by Gut Microbiota
-
Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors or experimental animals. Prepare a fecal slurry by homogenizing the feces in an anaerobic buffer.
-
Incubation: Incubate this compound and B separately with the fecal slurry under strict anaerobic conditions at 37°C.
-
Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Terminate the reaction by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Centrifuge to collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the disappearance of the parent glycoside and the formation of the aglycone, emodin.[7][8][9][10]
In Vitro Hepatic Metabolism
-
Microsome Preparation: Isolate liver microsomes from human or animal liver tissue through differential centrifugation.[11][12][13]
-
Incubation: Incubate emodin (the aglycone) with the liver microsomes in the presence of necessary cofactors (e.g., NADPH for phase I reactions, UDPGA for glucuronidation).
-
Metabolite Profiling: After incubation, stop the reaction and extract the metabolites.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the formation of phase I (e.g., hydroxylated) and phase II (e.g., glucuronidated) metabolites.[14]
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.[5][6][15]
-
Permeability Study: Add this compound, Glucofrangulin B, or emodin to the apical side of the Caco-2 cell monolayer.
-
Sample Collection: Collect samples from both the apical and basolateral compartments at different time points.
-
Quantification: Analyze the concentration of the compounds in the collected samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).[16]
Mandatory Visualization
Metabolic Pathway of this compound and B
Caption: Predicted metabolic pathway of this compound and B.
Experimental Workflow for In Vitro Metabolism
Caption: General experimental workflow for studying the in vitro metabolism of Glucofrangulins.
References
- 1. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]
- 2. karger.com [karger.com]
- 3. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Cellular absorption of anthraquinones emodin and chrysophanol in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Glucofrangulin A with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds and existing therapeutic agents is a burgeoning field in drug discovery, offering the potential for enhanced efficacy and reduced toxicity. Glucofrangulin A, an anthraquinone (B42736) glycoside, belongs to a class of compounds known for their diverse biological activities, including anticancer and antioxidant properties. This guide explores the potential synergistic effects of this compound with conventional chemotherapeutic agents and other phytochemicals, drawing parallels from studies on related anthraquinone glycosides.
Data Presentation: Synergistic Cytotoxicity in Cancer Cell Lines
The following tables summarize hypothetical, yet representative, quantitative data on the synergistic cytotoxic effects of this compound in combination with a standard chemotherapeutic agent (Doxorubicin) and another phytochemical (Quercetin) against a model cancer cell line (e.g., MCF-7 breast cancer cells). The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
Table 1: Synergistic Effects of this compound and Doxorubicin on MCF-7 Cell Viability
| This compound (μM) | Doxorubicin (μM) | % Cell Viability (Single Agent) | % Cell Viability (Combination) | Combination Index (CI) | Synergy Level |
| 5 | - | 85 | - | - | - |
| - | 0.1 | 80 | - | - | - |
| 5 | 0.1 | - | 55 | 0.75 | Synergism |
| 10 | - | 70 | - | - | - |
| - | 0.2 | 65 | - | - | - |
| 10 | 0.2 | - | 35 | 0.60 | Synergism |
| 20 | - | 50 | - | - | - |
| - | 0.4 | 45 | - | - | - |
| 20 | 0.4 | - | 20 | 0.45 | Strong Synergism |
Table 2: Synergistic Antioxidant Activity of this compound and Quercetin
| This compound (μM) | Quercetin (μM) | DPPH Radical Scavenging (%) (Single Agent) | DPPH Radical Scavenging (%) (Combination) | Combination Index (CI) | Synergy Level |
| 2.5 | - | 20 | - | - | - |
| - | 5 | 25 | - | - | - |
| 2.5 | 5 | - | 50 | 0.80 | Synergism |
| 5 | - | 35 | - | - | - |
| - | 10 | 40 | - | - | - |
| 5 | 10 | - | 75 | 0.65 | Synergism |
| 10 | - | 55 | - | - | - |
| - | 20 | 60 | - | - | - |
| 10 | 20 | - | 90 | 0.50 | Strong Synergism |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. Below are protocols for key experiments typically employed in such studies.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, the combination compound (e.g., Doxorubicin), and their combinations for 48 hours. Control wells receive the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 (concentration that inhibits 50% of cell growth) for each compound and combination is determined.
2. Combination Index (CI) and Isobologram Analysis
These methods are used to quantitatively assess the nature of the interaction between two compounds.[1][6][7][8][9][10]
-
Checkerboard Assay: A checkerboard titration is performed in a 96-well plate where serial dilutions of this compound are added to the columns and serial dilutions of the second compound are added to the rows.
-
Data Collection: The effect (e.g., % inhibition of cell viability) for each combination is measured using the MTT assay.
-
CI Calculation: The Combination Index is calculated using the Chou-Talalay method. The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂. (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
-
Isobologram Construction: An isobologram is a graphical representation of synergy. The concentrations of the two drugs required to produce a specific effect when used alone are plotted on the x and y axes. A straight line connecting these two points represents additivity. Data points for combinations that fall below this line indicate synergy, while points above indicate antagonism.
Mandatory Visualizations
Signaling Pathways
Anthraquinone glycosides have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis, including the MAPK and PI3K/Akt pathways.[11][12][13][14][15][16][17] Synergistic effects may arise from the simultaneous targeting of multiple nodes within these interconnected pathways.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing synergistic cytotoxicity.
Logical Relationships
Caption: Logical relationship for achieving synergistic anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Cytotoxicity Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 9. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glucofrangulin A
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental protection. Glucofrangulin A, an anthraquinone (B42736) glycoside, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust particles.[3]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste and prevent its release into the environment.[1][3] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]
Step 1: Waste Identification and Segregation
All waste materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, wipes), and any absorbent materials used for spill cleanup.[3][4]
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound should be collected in a designated, puncture-proof sharps container.[4][5]
Step 2: Waste Collection and Container Management
-
Containers: Use appropriate, leak-proof, and clearly labeled containers for collecting this compound waste.[5][6] Plastic containers are generally preferred for solid chemical waste.[6] The original product container can be reused for waste collection if it is in good condition.[7]
-
Labeling: All waste containers must be accurately labeled with a "Hazardous Waste" sticker, and the full chemical name "this compound" must be clearly written.[4][5]
-
Storage: Keep waste containers tightly sealed except when adding waste.[6][7][8] Store the containers in a designated satellite accumulation area within the laboratory, away from general work areas.[6]
Step 3: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste. If institutional policy allows for the disposal of "empty" containers as regular trash, they must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue). The rinsate from this process must be collected and disposed of as liquid hazardous waste.[5][8] After rinsing, deface or remove the original label before disposal.[8]
Step 4: Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[6] Follow all institutional procedures for waste collection requests.
Spill Management
In the event of a small spill of this compound powder:
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Wear PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[3]
-
Collect: Carefully sweep the absorbed material into a designated solid chemical waste container.[3]
-
Clean: Wipe the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Glucofrangulin A
Essential Safety and Handling Guide for Glucofrangulin A
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational use and disposal in a laboratory setting.
Summary of Physical and Chemical Properties
The following table summarizes the key quantitative data for Gluco-frangulin A.
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.52 g/mol [1][2] |
| Physical State | Solid[3] |
| CAS Number | 21133-53-9[1][3] |
| Storage Temperature | 2-8°C[1][3] |
| Density | 1.655 g/cm³ at 20°C[3] |
| Water Solubility | No data available[3] |
| Solubility in other solvents | Soluble in DMSO, Pyridine, Methanol, Ethanol[4] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[2][3] The toxicological properties of this compound have not been fully evaluated.[3]
GHS Classification:
-
Signal Word: Warning[1]
-
Precautionary Statements:
Operational Plan for Handling and Disposal
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of dust formation, a dust mask or respirator is recommended.[5] For firefighting, a self-contained respiratory protective device is necessary.[3]
Handling and Storage Procedures
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a fume hood to avoid dust formation.[3][5]
-
General Hygiene: Practice good laboratory hygiene. Wash hands thoroughly before breaks and at the end of work.[3] Avoid eating, drinking, or smoking in the handling area.[5]
-
Clothing: Immediately remove any clothing that becomes soiled with the product.[3]
-
Storage: Store the compound in a cool, dry, and dark place in a well-sealed receptacle.[3] The recommended storage temperature is between 2-8°C.[1][3] Keep away from foodstuffs.[3]
Accidental Release Measures
In the event of a spill:
-
Personnel: Ensure unprotected persons are kept away.[3]
-
Containment: Prevent the substance from entering sewers or surface/ground water.[3]
-
Cleanup: For solid spills, avoid dust formation.[3] Pick up the material mechanically and place it in a suitable container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3] Induce vomiting only with medical assistance.[3]
-
After Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[3]
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly.
-
After Eye Contact: Rinse opened eye for several minutes under running water.
Disposal Plan
-
Product Disposal: Dispose of this compound and any contaminated material as chemical waste in accordance with local, regional, and national environmental regulations.[3] Do not dispose of it with household garbage or allow it to reach the sewage system.[3]
-
Packaging Disposal: Uncleaned packaging should be disposed of according to official regulations.[3]
Experimental Protocols
Detailed methodologies for specific experiments involving this compound were not available in the provided search results. Researchers should develop and validate their own experimental protocols in accordance with established laboratory safety standards and the information provided in this guide.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. This compound phyproof Reference Substance 21133-53-9 [sigmaaldrich.com]
- 2. This compound | C27H30O14 | CID 20054929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | CAS:21133-53-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. ir.librarynmu.com [ir.librarynmu.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
